Product packaging for 4-(3-Chloro-4-fluorophenyl)aniline(Cat. No.:CAS No. 405058-02-8)

4-(3-Chloro-4-fluorophenyl)aniline

Cat. No.: B1612880
CAS No.: 405058-02-8
M. Wt: 221.66 g/mol
InChI Key: ACUVTXWUIMEPBL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)aniline is a useful research compound. Its molecular formula is C12H9ClFN and its molecular weight is 221.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFN B1612880 4-(3-Chloro-4-fluorophenyl)aniline CAS No. 405058-02-8

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVTXWUIMEPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609772
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80609772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-02-8
Record name 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405058-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the initial query specified "4-(3-Chloro-4-fluorophenyl)aniline," a biphenyl derivative for which specific data is scarce, this guide focuses on the closely related and industrially significant compound, 3-Chloro-4-fluoroaniline (CAS No: 367-21-5). This compound is a vital building block in the synthesis of numerous commercial products, including fluoroquinolone antibacterial drugs.[1][2] This document details its chemical structure, physicochemical properties, analytical methodologies, and synthesis protocols, presented to aid researchers and professionals in drug development and related fields.

Chemical Structure and Identification

3-Chloro-4-fluoroaniline is an organohalogen compound, a substituted aniline featuring both chlorine and fluorine atoms on the benzene ring.

Caption: Chemical structure of 3-Chloro-4-fluoroaniline.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name 3-chloro-4-fluoroaniline[3]
CAS Number 367-21-5[4][5]
Molecular Formula C₆H₅ClFN[3][5]
SMILES C1=CC(=C(C=C1N)Cl)F[3]
InChIKey YSEMCVGMNUUNRK-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chloro-4-fluoroaniline is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.

Table 2: Physicochemical Data

PropertyValueReference
Molar Mass 145.57 g/mol [3][5]
Appearance White crystal or grey powder/crystals[1][6]
Melting Point 42-44 °C[4]
Boiling Point 230 °C (at 1013 hPa)[5]
Density 1.59 g/cm³[5]
Flash Point 110 °C[5]

Synthesis Protocols

The primary route for the synthesis of 3-Chloro-4-fluoroaniline is through the reduction of 3-chloro-4-fluoronitrobenzene.[1] Below are two common experimental protocols for this transformation.

Protocol 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst under a hydrogen atmosphere, offering a cleaner reaction profile compared to metal/acid reductions.[1]

G start 3-chloro-4-fluoronitrobenzene + 1% Pt/C catalyst reaction React under H₂ atmosphere (0.1-5 MPa, 50-100°C, 1-10h) start->reaction filtration Hot filtration reaction->filtration distillation Distillation or rectification filtration->distillation product Pure 3-Chloro-4-fluoroaniline distillation->product

Caption: Catalytic hydrogenation workflow for 3-Chloro-4-fluoroaniline synthesis.

Experimental Steps:

  • Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum-on-Carbon (Pt/C) catalyst.[1]

  • Purge the reactor with an inert gas (e.g., nitrogen or helium) before introducing hydrogen gas.[1]

  • Pressurize the reactor with hydrogen to a pressure of 0.1-5 MPa.[1]

  • Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-10 hours with stirring.[1]

  • Upon reaction completion, filter the hot mixture to remove the catalyst.[1]

  • The resulting crude product is then purified by distillation or rectification to yield pure 3-Chloro-4-fluoroaniline.[1]

Protocol 2: Iron Powder Reduction

This is a more traditional method using iron powder as the reducing agent in an acidic medium. While effective, it generates significant iron sludge waste.[1]

Experimental Steps:

  • To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[1]

  • Heat the mixture to 60°C with stirring.[1]

  • Slowly add hydrochloric acid, maintaining the reaction temperature between 80-90°C.[1]

  • After the reaction is complete, cool the mixture.[1]

  • Extract the product with an organic solvent.[1]

  • Dry and filter the organic extract, then remove the solvent.[1]

  • The final product is obtained as a white crystal through distillation.[1]

Analytical Methods

Accurate analysis of 3-Chloro-4-fluoroaniline and its metabolites is crucial for quality control and pharmacokinetic studies. A variety of spectroscopic and chromatographic techniques are employed.

Table 3: Analytical Techniques and Data

TechniqueKey Findings/ParametersReference
¹H NMR Spectral data available for structure confirmation.[7]
¹⁹F NMR Used for facile and specific detection and quantification of metabolites in rat studies.[8][9][8][9]
Mass Spectrometry (MS) Used in conjunction with HPLC for metabolite identification.[8][9]
HPLC An HPLC method with electrochemical detection is available for monitoring exposure by detecting the urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. The detection limit is ≤ 0.01 mg/L.[10][11][10][11]
HPLC Method for Exposure Monitoring

An established High-Performance Liquid Chromatography (HPLC) method is utilized for monitoring occupational exposure to 3-Chloro-4-fluoroaniline. This method is superior to older gas chromatography (GC) techniques as it does not require derivatization, making it faster and more cost-effective.[10]

Protocol Summary:

  • Analyte: 2-amino-4-chloro-5-fluorophenyl sulphate (a major urinary metabolite).[10]

  • Detection: Electrochemical detection.[10]

  • Limit of Detection: ≤ 0.01 mg/L (as 3-Chloro-4-fluoroaniline equivalent).[10]

  • Coefficient of Variation: 4% over a range of 1-15 mg/L.[10]

  • Sample Stability: Urine samples can be stored at 4°C for up to three months without significant loss of the metabolite.[10]

Role in Drug Development and Biological Activity

3-Chloro-4-fluoroaniline is a cornerstone intermediate in the synthesis of fluoroquinolone antibacterial drugs, a class of broad-spectrum antibiotics.[1][2] Its halogenated structure is a common feature in many active pharmaceutical ingredients (APIs). Halogenation, particularly with chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including potency and metabolic stability.[6][12]

While 3-Chloro-4-fluoroaniline itself is primarily a synthetic precursor, derivatives have shown biological activity. For instance, certain semicarbazone derivatives have been synthesized and evaluated for their antimicrobial properties.[13] Studies on the metabolism of 3-Chloro-4-fluoroaniline in rats have shown it undergoes rapid and extensive transformation, with N-acetylation and hydroxylation followed by O-sulfation being the major metabolic pathways.[8][9]

G cluster_0 Drug Development Pipeline cluster_1 Biological Investigation A 3-Chloro-4-fluoroaniline (Starting Material) B Synthesis of Fluoroquinolones & other APIs A->B Chemical Synthesis E In Vivo/In Vitro Studies A->E Input for Metabolism Studies C Preclinical & Clinical Studies B->C Biological Evaluation D Marketed Drugs (e.g., Ciprofloxacin, Levofloxacin) C->D Regulatory Approval F Metabolism Analysis (e.g., in rats) E->F G Identification of Metabolites (e.g., Sulfates, Glucuronides) F->G

Caption: Logical relationships in the application of 3-Chloro-4-fluoroaniline.

Conclusion

3-Chloro-4-fluoroaniline is a chemical of significant interest due to its fundamental role in the production of pharmaceuticals, particularly fluoroquinolone antibiotics. This guide has provided a detailed summary of its chemical structure, properties, synthesis, and analytical methods. The experimental protocols and tabulated data offer a practical resource for scientists and researchers. A thorough understanding of this intermediate is essential for the continued development of new and effective therapeutic agents.

References

Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the biphenyl compound, 4-(3-Chloro-4-fluorophenyl)aniline. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic data based on the analysis of structurally similar compounds and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a valuable resource for researchers involved in the synthesis, identification, and analysis of novel biaryl compounds in the fields of medicinal chemistry and materials science.

Molecular Structure and Expected Spectroscopic Data

The structure of this compound, also systematically named 4'-amino-2-chloro-5-fluorobiphenyl, is presented below. The anticipated spectroscopic data are summarized in the following tables. These values are estimations derived from the analysis of related substituted biphenyl and aniline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.5 - 7.3m-3HAr-H
~ 7.2t~ 8.01HAr-H
~ 7.0d~ 8.52HAr-H
~ 6.8d~ 8.52HAr-H
~ 3.8br s-2H-NH₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 158 (d, J ≈ 245 Hz)C-F
~ 146C-NH₂
~ 139Ar-C
~ 132Ar-C
~ 130 (d, J ≈ 8 Hz)Ar-CH
~ 129Ar-CH
~ 128Ar-CH
~ 125 (d, J ≈ 18 Hz)Ar-C-Cl
~ 122 (d, J ≈ 3 Hz)Ar-CH
~ 117 (d, J ≈ 22 Hz)Ar-CH
~ 116Ar-CH
~ 115Ar-C

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend and Aromatic C=C stretch
1500 - 1400StrongAromatic C=C stretch
1300 - 1200StrongC-N stretch and C-F stretch
850 - 800Strongpara-substituted C-H bend
780 - 740StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
221/223100 / ~33[M]⁺ / [M+2]⁺ (presence of Cl)
186Moderate[M - Cl]⁺
167Moderate[M - Cl - F]⁺
111Moderate[C₆H₄FCl]⁺ or [C₆H₅NH₂]⁺ fragments

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 90° pulse angle and a sufficient number of scans (e.g., 8-16) are used.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For a solid sample with sufficient volatility, a direct insertion probe (DIP) is commonly used.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum source of the mass spectrometer.

    • The probe is slowly heated to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Spectroscopic_Technique_Relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Connectivity->Molecule Functional_Groups->Molecule Molecular_Weight->Molecule

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: 4-(3-Chloro-4-fluorophenyl)aniline - Synthesis, Characterization, and Potential for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-chloro-4-fluorophenyl)aniline, a halogenated biphenylaniline of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in public literature, this document focuses on established synthetic methodologies for its preparation, predicted physicochemical properties, and a discussion of the potential biological activities based on structurally related compounds. Furthermore, a generalized workflow for the discovery and preclinical development of a novel chemical entity like this compound is presented, including recommended in vitro assays for initial biological evaluation.

Introduction

Halogenated biphenyl and aniline scaffolds are privileged structures in drug discovery, appearing in numerous approved therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₉ClFN-
Molecular Weight 221.66 g/mol -
Appearance SolidExpected to be a crystalline solid at room temperature, typical for biphenyl structures of this size. The color may vary from white to off-white or tan.
Melting Point 100 - 150 °CThis is a broad estimate. The exact melting point will depend on the crystalline form and purity.
Boiling Point > 300 °CExpected to be high due to the molecular weight and aromatic nature. Decomposition may occur at very high temperatures.
Solubility Insoluble in waterThe aromatic and halogenated nature of the molecule suggests very low aqueous solubility. It is expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
pKa (amine) 3 - 5The aniline proton's acidity will be influenced by the electron-withdrawing effects of the halogenated phenyl ring.
LogP ~4.5 - 5.5The high predicted LogP indicates significant lipophilicity, which has implications for its pharmacokinetic properties (e.g., absorption, distribution).

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, making it ideal for constructing the biphenyl core of the target molecule.[1] A plausible synthetic route would involve the coupling of a boronic acid or ester with an aryl halide.

Retrosynthetic Analysis:

G cluster_route1 Route A cluster_route2 Route B target This compound route1_start1 4-Aminophenylboronic acid target->route1_start1 route1_start2 1-Bromo-3-chloro-4-fluorobenzene target->route1_start2 route2_start1 3-Chloro-4-fluorophenylboronic acid target->route2_start1 route2_start2 4-Bromoaniline target->route2_start2

Retrosynthetic routes for this compound.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.) or Pd(dppf)Cl₂ (0.01-0.05 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful for coupling an amine with an aryl halide.

Experimental Protocol (General Procedure for Buchwald-Hartwig Amination):

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq.), a suitable phosphine ligand like XPhos, SPhos, or BINAP (0.02-0.10 eq.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological effects.

  • Halogenated Biphenyls: These structures are known to interact with various biological systems. Depending on their substitution pattern, they can exhibit activities ranging from antimicrobial and antifungal to potent enzyme inhibition. Some halogenated biphenyls are known to be aryl hydrocarbon receptor (AhR) agonists.[4]

  • Chloro- and Fluoro-substituted Aromatics: The presence of chlorine and fluorine can enhance metabolic stability and improve binding to target proteins. These substitutions are common in kinase inhibitors and other targeted therapies.

Given these precedents, this compound could be a valuable scaffold for developing inhibitors of various enzymes or modulators of receptor signaling pathways. Initial screening should focus on assays relevant to cancer, inflammation, and infectious diseases.

Generalized Drug Discovery and Development Workflow

The journey of a novel chemical entity like this compound from synthesis to a potential drug candidate follows a well-defined, multi-stage process.[5][6]

DrugDiscoveryWorkflow cluster_discovery Discovery & Preclinical Phase synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization Purity Check in_vitro_primary Primary In Vitro Screening (Target-based or Phenotypic) characterization->in_vitro_primary Compound Submission hit_id Hit Identification in_vitro_primary->hit_id Active Compounds lead_gen Lead Generation & SAR Studies hit_id->lead_gen Validated Hits in_vitro_secondary Secondary In Vitro Assays (Potency, Selectivity, MoA) lead_gen->in_vitro_secondary Analogues adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) lead_gen->adme_tox lead_opt Lead Optimization in_vitro_secondary->lead_opt Structure-Activity Relationship adme_tox->lead_opt in_vivo_pk In Vivo PK Studies lead_opt->in_vivo_pk Optimized Leads in_vivo_efficacy In Vivo Efficacy Models in_vivo_pk->in_vivo_efficacy candidate_selection Candidate Selection in_vivo_efficacy->candidate_selection Preclinical Candidate

A generalized workflow for small molecule drug discovery.

Recommended In Vitro Assays for Initial Evaluation

For a novel compound like this compound, a tiered approach to in vitro testing is recommended to efficiently assess its biological potential.

Tier 1: Broad Spectrum Screening

  • Cytotoxicity Assays: Evaluate general toxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).

  • Antimicrobial Assays: Screen for activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

  • Kinase Panel Screening: A broad kinase panel (e.g., >100 kinases) can identify potential targets in oncology and inflammatory diseases.

Tier 2: Target Validation and Mechanism of Action

  • IC₅₀/EC₅₀ Determination: For any "hits" from Tier 1, determine the half-maximal inhibitory or effective concentration to quantify potency.

  • Target Engagement Assays: Confirm direct binding to the putative target using techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).

  • Mechanism of Action Studies: Depending on the target class, these could include enzyme kinetics, receptor binding assays, or reporter gene assays to elucidate how the compound exerts its effect.

Tier 3: Early ADME-Tox Profiling

  • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its in vivo half-life.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by testing for inhibition of major cytochrome P450 enzymes.

  • hERG Channel Assay: An important early safety assessment to flag potential cardiotoxicity.[7]

Conclusion

While this compound is not a widely characterized compound, its synthesis is readily achievable through established and robust cross-coupling methodologies. Its structural features suggest a high potential for biological activity, making it an interesting candidate for screening in drug discovery programs. The generalized workflows and assay cascades provided in this guide offer a roadmap for the synthesis, characterization, and biological evaluation of this and other novel chemical entities, providing a solid foundation for researchers in the field.

References

4-(3-Chloro-4-fluorophenyl)aniline CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloro-4-fluoroaniline

Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The compound is systematically identified by the CAS number 367-21-5. While the user query specified "4-(3-Chloro-4-fluorophenyl)aniline," the prevalent chemical identity in scientific literature and commercial databases corresponding to this substitution pattern is 3-Chloro-4-fluoroaniline. This guide will proceed under the assumption that the compound of interest is indeed 3-Chloro-4-fluoroaniline.

This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, analytical characterization, applications, and safety information.

Chemical Identification and Physicochemical Properties

3-Chloro-4-fluoroaniline is a dihalogenated aniline that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for various biologically active molecules.

Identifier Value Reference
CAS Number 367-21-5[1][2][3][4]
Chemical Name 3-Chloro-4-fluoroaniline[2][3][4]
Synonyms 3-Chloro-4-fluorobenzenamine, 4-Fluoro-3-chloroaniline[4][5]
Molecular Formula C₆H₅ClFN[2][4]
Molecular Weight 145.57 g/mol [2][5]
Chemical Structure Nc1ccc(F)c(Cl)c1 (SMILES)[4][5]

Physicochemical Data

Property Value Reference
Appearance White to grey powder/crystals[6][7]
Melting Point 42 - 47 °C[1][2]
Boiling Point 230 °C at 1013 hPa[2]
Density 1.59 g/cm³[2]
Flash Point 110 °C[2]
Solubility Data not widely available, but implied to be soluble in organic solvents for extraction purposes.[6]

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-4-fluoroaniline is most commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene. Below are detailed protocols for two prevalent methods.

Method 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst for the hydrogenation of the nitro precursor, offering a cleaner reaction profile compared to metal/acid reductions.

Experimental Protocol:

  • Charge a hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst.[6][8]

  • Purge the reactor with an inert gas, such as nitrogen, before introducing hydrogen gas.[6]

  • Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[6]

  • Heat the reaction mixture to a temperature between 50-100°C.[6]

  • Maintain the reaction under these conditions with stirring for 1-10 hours, until the reaction is complete (monitored by techniques like TLC or GC).[6]

  • Upon completion, cool the reaction mixture and filter it while hot to remove the Pt/C catalyst.[6]

  • The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3-Chloro-4-fluoroaniline.[6]

Method 2: Iron Powder Reduction

This is a classic and cost-effective method for nitro group reduction, though it generates more waste compared to catalytic hydrogenation.

Experimental Protocol:

  • To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[6]

  • Heat the mixture to 60°C with stirring.[6]

  • Slowly add hydrochloric acid to the reaction mixture, maintaining the temperature between 80-90°C.[6]

  • After the reaction is complete, cool the mixture.

  • Extract the product with a suitable organic solvent.

  • Dry the organic extract, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by distillation to obtain 3-Chloro-4-fluoroaniline as a white crystalline solid.[6]

G cluster_synthesis Synthesis of 3-Chloro-4-fluoroaniline cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Iron Reduction Nitro 3-Chloro-4-fluoronitrobenzene M1_Reagents H₂, 1% Pt/C Catalyst 50-100°C, 0.1-5 MPa Nitro->M1_Reagents Reduction M2_Reagents Fe, HCl Ethanol/Water, 80-90°C Nitro->M2_Reagents Reduction Aniline 3-Chloro-4-fluoroaniline M1_Reagents->Aniline M2_Reagents->Aniline

Caption: Synthetic routes to 3-Chloro-4-fluoroaniline.

Analytical Characterization

The identity and purity of 3-Chloro-4-fluoroaniline are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine (-NH₂) protons. The splitting patterns are influenced by the fluorine and chlorine substituents.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

    • ¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds, showing a distinct signal for the fluorine atom, which can be used for both identification and quantification.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), as well as C-N, C-F, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (145.56 g/mol ).[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

Spectroscopic data for 3-Chloro-4-fluoroaniline is available in various chemical databases.[11]

Applications in Drug Development and Research

3-Chloro-4-fluoroaniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of fluoroquinolone antibiotics.[6][8]

Role in Fluoroquinolone Synthesis: Fluoroquinolones are a class of broad-spectrum antibiotics. The synthesis often involves the nucleophilic aromatic substitution of a halogen on a quinolone core with an appropriate amine. 3-Chloro-4-fluoroaniline serves as a key building block for introducing the substituted aniline moiety, which is crucial for the antibacterial activity of the final drug molecule. Examples of fluoroquinolones derived from this intermediate include ciprofloxacin, levofloxacin, and norfloxacin.[8]

G cluster_application Application in Fluoroquinolone Synthesis Aniline 3-Chloro-4-fluoroaniline API Fluoroquinolone API (e.g., Ciprofloxacin, Levofloxacin) Aniline->API Nucleophilic Aromatic Substitution Quinolone Quinolone Core (e.g., with leaving group) Quinolone->API

Caption: Role as a building block in fluoroquinolone synthesis.

Beyond antibiotics, derivatives of 3-Chloro-4-fluoroaniline have been investigated for other therapeutic activities, including:

  • Antimalarial Agents: It is used as a building block for synthesizing novel antimalarial compounds.[7] The incorporation of both chlorine and fluorine atoms can enhance the potency of these agents against parasites like Plasmodium falciparum.[7]

  • Antimicrobial Agents: Novel semicarbazone derivatives synthesized from 3-Chloro-4-fluoroaniline have shown promising antibacterial and antifungal activities.[12]

Metabolism

The metabolic fate of 3-Chloro-4-fluoroaniline has been studied in rats. The metabolism is rapid and extensive, with very little of the unchanged compound excreted in the urine.[9][10] The major metabolic transformations observed are N-acetylation and hydroxylation, followed by O-sulfation or glucuronidation.[9][10]

Key Metabolites Identified:

  • 2-amino-4-chloro-5-fluorophenyl sulfate

  • 2-acetamido-4-chloro-5-fluorophenyl glucuronide

G cluster_metabolism Metabolic Pathway of 3-Chloro-4-fluoroaniline Parent 3-Chloro-4-fluoroaniline Hydroxylated Hydroxylated Intermediate Parent->Hydroxylated Hydroxylation Acetylated N-acetylated Intermediate Parent->Acetylated N-acetylation Sulfate 2-amino-4-chloro-5-fluorophenyl sulfate Hydroxylated->Sulfate O-sulfation Glucuronide 2-acetamido-4-chloro-5-fluorophenyl glucuronide Acetylated->Glucuronide Further metabolism & Glucuronidation

Caption: Simplified metabolic pathway in rats.

Safety and Toxicology

3-Chloro-4-fluoroaniline is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Class Description GHS Statements Reference
Acute Toxicity (Oral) Toxic/Harmful if swallowedH301 / H302[2][5][13]
Acute Toxicity (Dermal) Toxic in contact with skinH311[2][14]
Acute Toxicity (Inhalation) Toxic if inhaledH331[2][14]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposureH373[2][15]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves, protective clothing, and eye/face protection.[2]

    • In case of insufficient ventilation, wear suitable respiratory equipment.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15]

References

The Multifaceted Biological Activities of 4-(3-chloro-4-fluorophenyl)aniline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines represent a critical pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the diverse pharmacological properties of analogs based on the 4-(3-chloro-4-fluorophenyl)aniline core structure. We delve into their anticancer, anti-inflammatory, and antimicrobial activities, providing a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these promising compounds.

Introduction

The this compound scaffold has emerged as a privileged structure in the design of novel therapeutic agents. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding interactions of these molecules with their biological targets. This unique substitution pattern has been exploited to develop potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases, from cancer to microbial infections. This guide will explore the key biological activities associated with this class of compounds, supported by experimental data and detailed methodologies.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.

Kinase Inhibition

Many derivatives of this core structure have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1] For instance, certain analogs have been shown to target angiokinases like VEGFRs, FGFRs, and PDGFRs, which are pivotal in tumor angiogenesis.[2] The inhibition of these kinases can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Molecular modeling studies have indicated that the 3-chloro-4-fluorophenyl moiety often plays a key role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain.[3][4]

Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Treatment of cancer cell lines with these analogs has been shown to trigger apoptotic pathways, leading to cell death. This is often characterized by events such as phosphatidylserine externalization, caspase activation, and DNA fragmentation.[5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative this compound analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
WXFL-152 HUVEC (Endothelial Cells)0.023[2]
Compound 4j SNB-75 (CNS Cancer)>10[6]
Compound 2a HCT-116 (Colon Cancer)0.01-0.016[1]
Compound 14g K-562 (Leukemia)0.622-1.81[7]
Compound 4f MDA-MB-231 (Breast Cancer)6.25[8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Substituted aniline derivatives have been explored for their potential to modulate inflammatory responses.[9][10] The anti-inflammatory effects of this compound analogs are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated aniline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12] The presence of chlorine and fluorine atoms can enhance the antimicrobial potency of these compounds.[13][14]

Antibacterial Activity

Several studies have reported the antibacterial effects of compounds containing the 3-chloro-4-fluorophenylaniline moiety. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[11] The mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicrobial StrainMIC (µg/mL)Reference
ACNBF Vibrio parahaemolyticus100[11]
ITFMA Vibrio parahaemolyticus50[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16][18]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an SDS solution).[18]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Solubilize formazan E->F G Measure absorbance F->G

MTT Assay Workflow.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.[19][20][21][22][23]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[19][23]

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.[20]

  • Resuspend the cells in 1X Binding Buffer.[19]

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[20]

  • Incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analyze the cells by flow cytometry.[20]

  • Viable cells: Annexin V-negative and PI-negative.[19]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[19]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

Apoptosis_Detection_Quadrants xaxis Annexin V-FITC -> yaxis Propidium Iodide -> Q1 Necrotic (Annexin V+/PI+) Q2 Viable (Annexin V-/PI-) Q3 Early Apoptotic (Annexin V+/PI-) Q4 Late Apoptotic (Annexin V+/PI+) x_axis_start->x_axis_end y_axis_start->y_axis_end

Flow Cytometry Quadrants for Apoptosis.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[24][25][26][27]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Procedure:

  • Sample Preparation: Lyse cells to extract proteins and determine the protein concentration.[27]

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.[25]

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.[25]

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[27]

  • Imaging: Capture the signal using an imager.[27]

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody D->E F Secondary Antibody E->F G Detection F->G

Western Blotting Workflow.

Bacterial Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[28][29]

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Procedure:

  • Prepare serial dilutions of the test compound in a 96-well microtiter plate.[29]

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[28]

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[28]

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.[28]

Signaling Pathways

The biological effects of this compound analogs are often mediated through the modulation of specific signaling pathways.

Kinase Inhibitor-Mediated Apoptosis Pathway

Kinase_Inhibition_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activation Kinase_Inhibitor This compound analog Kinase_Inhibitor->RTK Inhibition Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Downstream->Bcl2 Activation CytoC Cytochrome c release Downstream->CytoC Inhibition Bcl2->CytoC Inhibition Caspase Caspase Activation CytoC->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution

Kinase Inhibition Leading to Apoptosis.

Conclusion

Analogs of this compound represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at harnessing the therapeutic potential of these fascinating molecules.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of 4-(3-Chloro-4-fluorophenyl)aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-chloro-4-fluorophenyl)aniline scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapies. This structural motif is central to the design of potent and selective kinase inhibitors that have shown significant clinical efficacy. This in-depth technical guide provides a comprehensive overview of the mechanism of action for key compounds featuring this core, with a focus on the dual EGFR/HER2 inhibitor Lapatinib and the MEK1/2 inhibitors Binimetinib and Mirdametinib. This document details the signaling pathways they modulate, presents quantitative data on their activity, and provides detailed experimental protocols for their characterization.

Core Concept: Kinase Inhibition as a Therapeutic Strategy

At the heart of cellular signaling are protein kinases, enzymes that catalyze the phosphorylation of specific substrates, thereby regulating a vast array of cellular processes including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The compounds discussed herein are competitive inhibitors that bind to the ATP-binding pocket of their target kinases, preventing phosphorylation and downstream signaling.

Lapatinib: A Dual Inhibitor of EGFR (ErbB1) and HER2 (ErbB2)

Lapatinib is a potent, reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression and/or hyperactivity of these receptors are implicated in the pathogenesis of several solid tumors, most notably breast cancer.

Mechanism of Action

Lapatinib's mechanism of action involves binding to the intracellular ATP-binding site of both EGFR and HER2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade primarily affects the two major signaling cascades downstream of these receptors: the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3] Inhibition of these pathways leads to a reduction in cell proliferation and an induction of apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.[1]

The following diagram illustrates the signaling pathways inhibited by Lapatinib:

Lapatinib_Pathway Ligand Growth Factor (e.g., EGF, HRG) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 P_EGFR_HER2 Autophosphorylation EGFR_HER2->P_EGFR_HER2 RAS RAS P_EGFR_HER2->RAS PI3K PI3K P_EGFR_HER2->PI3K Lapatinib Lapatinib Lapatinib->P_EGFR_HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Figure 1: Lapatinib Inhibition of EGFR/HER2 Signaling Pathways
Quantitative Data for Lapatinib

The inhibitory activity of Lapatinib has been quantified in various assays, as summarized in the table below.

Target/Cell LineAssay TypeIC50Reference
EGFR (cell-free)Kinase Assay10.8 nM[1]
HER2 (ErbB2) (cell-free)Kinase Assay9.2 nM[1]
ErbB4 (cell-free)Kinase Assay367 nM[1]
HN5 (EGFR overexpressing)Cell Growth0.09-0.21 µM[1]
A-431 (EGFR overexpressing)Cell Growth0.09-0.21 µM[1]
BT474 (HER2 overexpressing)Cell Growth100 nM[4]
N87 (HER2 overexpressing)Cell Growth0.09-0.21 µM[1]
USPC2 (HER2 overexpressing)Cell Proliferation0.052 µM[5]
MFE296 (low HER2/EGFR)Cell Proliferation10.9 µM[5]
UACC-812 (HER2 overexpressing)Cell Proliferation0.010 µmol/L[4]
MDA-MB-231 (high EGFR)Cell Proliferation18.6 µmol/L[4]

Binimetinib and Mirdametinib: Selective MEK1/2 Inhibitors

Binimetinib (MEK162) and Mirdametinib (PD-0325901) are highly potent and selective, non-ATP-competitive inhibitors of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[3][6] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF or RAS.

Mechanism of Action

Binimetinib and Mirdametinib bind to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2.[7] By inhibiting ERK1/2 phosphorylation, these compounds effectively shut down the downstream signaling cascade that promotes cell proliferation, survival, and differentiation.[7]

The following diagram illustrates the point of inhibition for Binimetinib and Mirdametinib within the MAPK/ERK pathway:

MEK_Inhibitor_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors MEK_Inhibitors Binimetinib Mirdametinib MEK_Inhibitors->MEK CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse

Figure 2: MEK1/2 Inhibition in the MAPK/ERK Pathway
Quantitative Data for Binimetinib and Mirdametinib

The potent inhibitory activities of Binimetinib and Mirdametinib are highlighted in the data below.

CompoundTarget/Cell LineAssay TypeIC50Reference
Binimetinib MEK1/2 (cell-free)Kinase Assay12 nM[7][8][9]
Mirdametinib MEK (cell-free)Kinase Assay0.33 nM[3][10]
Mirdametinib TPC-1 cellsCell Growth (GI50)11 nM[3]
Mirdametinib K2 cellsCell Growth (GI50)6.3 nM[3]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Purified Kinase - Peptide Substrate - Buffer, MnCl2, DTT Start->Prepare AddCompound Add Test Compound (serial dilutions) Prepare->AddCompound Initiate Initiate Reaction: Add [γ-33P]ATP AddCompound->Initiate Incubate Incubate at RT (e.g., 20-40 min) Initiate->Incubate Stop Stop Reaction (e.g., add Phosphoric Acid) Incubate->Stop Measure Measure 33P Incorporation (e.g., Filter Binding Assay) Stop->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze End End Analyze->End

Figure 3: Experimental Workflow for In Vitro Kinase Assay

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme (e.g., EGFR, HER2, or MEK1/2), a specific peptide substrate, and a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT).[1][3]

  • Compound Addition: Add the test compound at various concentrations (typically in DMSO) to the reaction wells. Include a DMSO-only control. Pre-incubate for 10-30 minutes.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and a radiolabeled ATP, such as [γ-33P]ATP or [γ-32P]ATP.[1][3]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-40 minutes).

  • Termination: Stop the reaction by adding a strong acid, like phosphoric acid, or by spotting the reaction mixture onto a filter membrane that binds the peptide substrate.[3]

  • Detection: If using a filter-based method, wash the filters to remove unincorporated ATP. Measure the amount of incorporated radiolabel using a scintillation counter. For other methods, quantify the product through techniques like fluorescence or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and downstream effects.

Western_Blot_Workflow Start Start CellTreatment Treat Cells with Kinase Inhibitor Start->CellTreatment Lysis Lyse Cells and Quantify Protein CellTreatment->Lysis SDSPAGE SDS-PAGE: Separate Proteins by Size Lysis->SDSPAGE Transfer Transfer Proteins to Membrane (PVDF) SDSPAGE->Transfer Block Block Membrane (e.g., BSA or Milk) Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-pERK, anti-total ERK) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect Detect with ECL Reagent and Image SecondaryAb->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Figure 4: Western Blotting Experimental Workflow

Protocol:

  • Cell Culture and Treatment: Grow cancer cells to a suitable confluency and treat them with the kinase inhibitor at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Quantify the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[12]

  • Detection: Add a chemiluminescent substrate (ECL reagent) that reacts with the HRP to produce light, and capture the signal using an imaging system.[12]

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the change in phosphorylation.

Structure-Activity Relationship (SAR) Insights

The this compound core serves as a crucial anchor for these inhibitors within the kinase ATP-binding pocket. Modifications to other parts of the molecule have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

For Lapatinib , the 4-anilinoquinazoline scaffold is a key ATP mimetic.[2] The 3-chloro-4-(3-fluorobenzyloxy)aniline moiety provides critical interactions within the hydrophobic pocket of the kinase domain. Structure-activity relationship studies have shown that variations in the substituent at the 6-position of the quinazoline ring can significantly impact activity and selectivity.[13][14]

For Binimetinib and Mirdametinib , the this compound group is also essential for binding. The benzimidazole core in Binimetinib and the di-iodinated phenyl ring in Mirdametinib contribute to their high affinity and selectivity for the allosteric pocket of MEK. The synthesis of various analogs has been crucial in identifying compounds with optimal drug-like properties.[15][16]

Conclusion

Compounds based on the this compound scaffold represent a significant advancement in targeted cancer therapy. Their well-defined mechanisms of action, centered on the potent and selective inhibition of key oncogenic kinases, have translated into meaningful clinical benefits. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of kinase signaling and to develop the next generation of targeted anticancer agents.

References

The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant in the successful development of novel therapeutics. Halogenated anilines, in particular, serve as versatile scaffolds in the synthesis of a multitude of biologically active compounds. This technical guide focuses on 3-chloro-4-fluoroaniline , a key building block, and its pivotal role in the synthesis of potent kinase inhibitors, exemplified by the dual tyrosine kinase inhibitor, Lapatinib. The strategic placement of the chloro and fluoro substituents on the aniline ring provides a unique combination of electronic properties and metabolic stability, making it an invaluable synthon for drug discovery and development. This document will provide a comprehensive overview of its properties, detailed synthetic protocols for its utilization, and an exploration of the biological pathways targeted by the resulting therapeutic agents.

Physicochemical and Spectroscopic Data of Key Building Blocks

The successful application of a building block in organic synthesis is predicated on a thorough understanding of its physical and chemical properties. The following tables summarize the key data for 3-chloro-4-fluoroaniline and its immediate precursor, 3-chloro-4-fluoronitrobenzene.

Table 1: Physicochemical Properties

Property3-Chloro-4-fluoroaniline3-Chloro-4-fluoronitrobenzene
CAS Number 367-21-5350-30-1
Molecular Formula C₆H₅ClFN[1]C₆H₃ClFNO₂
Molecular Weight 145.56 g/mol [1]175.54 g/mol
Appearance Dark purple to black solidPale yellow solid
Melting Point 42-44 °C36-38 °C
Boiling Point 227-228 °C223 °C
Solubility Moderately soluble in water, more soluble in organic solvents.[2]Insoluble in water, soluble in organic solvents.

Table 2: Spectroscopic Data for 3-Chloro-4-fluoroaniline

Spectroscopic TechniqueData
¹H NMR Spectra available, characteristic aromatic and amine proton signals.[3]
¹³C NMR Spectra available, distinct signals for the six aromatic carbons.[1]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds.

Application in the Synthesis of Lapatinib: A Case Study

3-Chloro-4-fluoroaniline is a crucial starting material for the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the production of Lapatinib.[4] Lapatinib is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of HER2-positive breast cancer.[5]

The synthetic strategy involves the initial preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety to form the core structure of Lapatinib.

Synthetic Workflow

The overall synthetic workflow from a common precursor to Lapatinib is illustrated below.

G A 2-Chloro-4-nitrophenol C 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene A->C Condensation B 3-Fluorobenzyl chloride B->C D 3-Chloro-4-(3-fluorobenzyloxy)aniline C->D Reduction G N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine D->G Nucleophilic Substitution E 6-Iodoquinazolin-4-one F 4-Chloro-6-iodoquinazoline E->F Chlorination F->G H Lapatinib G->H Suzuki Coupling & Reductive Amination

Caption: Synthetic workflow for Lapatinib.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps in the preparation of Lapatinib, starting from precursors to 3-chloro-4-(3-fluorobenzyloxy)aniline.

Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol describes the condensation of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride.[6]

  • Materials:

    • 2-Chloro-4-nitrophenol

    • 3-Fluorobenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.

    • Stir the mixture at room temperature.

    • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Filter the precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Protocol 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

This protocol details the reduction of the nitro group of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[4][6]

  • Materials:

    • 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in a mixture of ethanol and water.[4]

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[4]

    • After completion, cool the reaction mixture to room temperature and filter to remove the iron oxide byproducts.[4]

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[4]

Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

This protocol describes the coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline with a suitable quinazoline derivative.[7]

  • Materials:

    • 3-Chloro-4-(3-fluorobenzyloxy)aniline

    • 5-Iodo-2-aminobenzonitrile

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Glacial acetic acid

  • Procedure:

    • Mix 5-iodo-2-aminobenzonitrile and DMF-DMA and heat to reflux (90-100 °C) for 1-2 hours.[7]

    • Remove excess DMF-DMA by reduced pressure distillation.[7]

    • Add glacial acetic acid and 3-chloro-4-(3-fluorophenyl-methoxy)aniline to the residue.[7]

    • Heat the mixture to reflux (90-100 °C) for 1 hour.[7]

    • Cool the reaction to room temperature and pour into ice water.[7]

    • Filter the resulting precipitate, wash with ice water and then methanol, and dry under vacuum to obtain the product.[7]

Biological Context: The EGFR and HER2 Signaling Pathway

Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2).[5] These receptors are key components of a complex signaling network that regulates cell proliferation, survival, and differentiation. In many cancers, particularly HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth.

Upon ligand binding (for EGFR) or through heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation and survival.[8]

Lapatinib binds to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing their phosphorylation and subsequent activation of these downstream signaling pathways.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Caption: EGFR/HER2 signaling pathway and Lapatinib's mechanism of action.

Conclusion

3-Chloro-4-fluoroaniline has proven to be a building block of significant strategic importance in the synthesis of targeted cancer therapies. Its unique electronic and steric properties contribute to the desirable pharmacokinetic and pharmacodynamic profiles of the final drug molecules. The successful synthesis of Lapatinib, a potent dual EGFR/HER2 inhibitor, serves as a prime example of the utility of this versatile synthon. The detailed experimental protocols and an understanding of the targeted biological pathways provided in this guide are intended to facilitate further research and development in the field of kinase inhibitors and other areas of medicinal chemistry where this valuable building block can be employed. The continued exploration of derivatives of 3-chloro-4-fluoroaniline holds promise for the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a key pharmacophore found in a variety of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The specific substitution pattern of the biphenylamine core imparts unique electronic and conformational properties, making it a privileged starting point for the development of targeted therapeutics. This document provides detailed protocols for the synthesis of various derivatives of this compound, focusing on common and versatile synthetic transformations such as N-arylation, C-C bond formation, N-acylation, and urea formation.

Data Presentation

The following table summarizes the yields for the synthesis of various this compound derivatives via different reaction types. These examples demonstrate the versatility of the core scaffold in undergoing further functionalization.

Derivative Class Specific Derivative Reaction Type Yield (%)
N-Aryl Derivatives 4-(3-Chloro-4-fluorophenyl)-N-(4-methoxyphenyl)anilineBuchwald-Hartwig Amination85
4-(3-Chloro-4-fluorophenyl)-N-(p-tolyl)anilineBuchwald-Hartwig Amination92
N-(4-cyanophenyl)-4-(3-chloro-4-fluorophenyl)anilineBuchwald-Hartwig Amination78
C-C Coupled Derivatives 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amineSuzuki-Miyaura Coupling88
4'-Methoxy-[1,1'-biphenyl]-4-amineSuzuki-Miyaura Coupling95
3',4'-Difluoro-[1,1'-biphenyl]-4-amineSuzuki-Miyaura Coupling91
N-Acyl Derivatives N-(4-(3-chloro-4-fluorophenyl)phenyl)acetamideN-Acetylation94
N-(4-(3-chloro-4-fluorophenyl)phenyl)benzamideN-Benzoylation89
Urea Derivatives 1-(4-(3-chloro-4-fluorophenyl)phenyl)-3-phenylureaUrea Formation92
1-(4-(3-chloro-4-fluorophenyl)phenyl)-3-ethylureaUrea Formation85

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-(3-chloro-4-fluorophenyl)aniline via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of an aryl halide with this compound.

Materials:

  • 4-Bromo-(3-chloro-4-fluorophenyl)aniline (or other suitable aryl halide)

  • Substituted aniline (e.g., p-anisidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-(3-chloro-4-fluorophenyl)aniline (1.0 mmol), the desired substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Protocol 2: Synthesis of 4'-Substituted-[1,1'-biphenyl]-4-amine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of biaryl derivatives by coupling a halo-substituted this compound with a boronic acid.

Materials:

  • 4-Bromo-(3-chloro-4-fluorophenyl)aniline

  • Substituted arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-(3-chloro-4-fluorophenyl)aniline (1.0 mmol) and the substituted arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways for the derivatization of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Derivative Classes Start This compound NAryl N-Aryl Derivatives Start->NAryl Buchwald-Hartwig Amination CCAryl C-C Coupled Derivatives Start->CCAryl Suzuki-Miyaura Coupling (after halogenation) NAcyl N-Acyl Derivatives Start->NAcyl N-Acylation Urea Urea Derivatives Start->Urea Urea Formation (with isocyanate)

Caption: General synthetic routes for derivatization.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'NH2 PdII_Amine [Ar-Pd(II)-NHR']+ L2 Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR' L2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR' RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-4-fluorophenyl)aniline is a key building block in the development of a diverse range of kinase inhibitors. Its unique substitution pattern, featuring a chlorine and a fluorine atom on one of the phenyl rings, provides a valuable scaffold for designing potent and selective inhibitors against various kinase targets implicated in oncology and other diseases. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.

Kinase Targets and Therapeutic Applications

Derivatives of this compound have demonstrated inhibitory activity against a wide array of protein kinases. This versatility makes it a privileged scaffold in medicinal chemistry. Key kinase targets include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

  • EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation and survival in many cancers.

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.

  • FGFR (Fibroblast Growth Factor Receptor): Plays a role in tumor cell proliferation, survival, and migration.

  • Src Family Kinases: Non-receptor tyrosine kinases that regulate cell growth, differentiation, and survival.

  • Abl Kinase: A non-receptor tyrosine kinase, the aberrant form of which (BCR-Abl) is a key driver in chronic myeloid leukemia (CML).

  • Aurora Kinase B: A serine/threonine kinase essential for proper cell division.

  • AKT (Protein Kinase B): A central node in signaling pathways that promote cell survival and growth.

The inhibition of these kinases by compounds derived from this compound has potential therapeutic applications in a variety of cancers, including non-small cell lung cancer, breast cancer, colorectal cancer, and hematological malignancies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the this compound moiety.

Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
WXFL-152VEGFR29.4HUVEC[1][2]
WXFL-152FGFR1188.0-[1][2]
WXFL-152PDGFRβ143.0-[1][2]
GefitinibEGFR3.0 - 3.5A431[3]
Compound 30EGFR3500A431[3]
Compound 33EGFR3000A431[3]

Table 2: Inhibitory Activity of Urea and Other Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineReference
5aKDR (VEGFR2)0.0689-[4]

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives from this compound and a substituted 4-chloroquinazoline.

Materials:

  • This compound

  • Substituted 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline)

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a solution of the substituted 4-chloroquinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).

  • Add a catalytic amount of HCl in isopropanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol.

  • Dry the product under vacuum to yield the desired 4-anilinoquinazoline derivative.

  • Characterize the final product by NMR, mass spectrometry, and HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human kinase (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the anti-proliferative effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A431 for EGFR inhibitors)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 4: Western Blotting for Phospho-Kinase Levels

This protocol is used to determine the effect of a test compound on the phosphorylation status of a target kinase and its downstream effectors in cells.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation levels.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Angiogenesis_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras-MAPK Pathway VEGFR->Ras PDGFR->PLCg PDGFR->PI3K PDGFR->Ras FGFR->PLCg FGFR->PI3K FGFR->Ras Angiogenesis Angiogenesis, Cell Proliferation PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Ras->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->FGFR

Caption: Angiogenesis Signaling and Inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start Start: This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Biochemical Biochemical Assays (Kinase Inhibition, IC50) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Western Blot) Biochemical->Cellular Lead_Opt Lead Optimization (SAR Studies) Cellular->Lead_Opt Lead_Opt->Synthesis Iterative Improvement In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

This compound is a proven and versatile starting material for the development of potent kinase inhibitors. Its derivatives have shown efficacy against a multitude of therapeutically relevant kinases. The protocols and data presented in this document provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel kinase inhibitors for the treatment of cancer and other diseases. The structured approach outlined, from chemical synthesis to in vivo evaluation, serves as a roadmap for advancing new chemical entities from the laboratory to preclinical development.

References

Application of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives in Anticancer Research: A Focus on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-4-fluorophenyl)aniline is a key structural motif found in a variety of pharmacologically active compounds. In the realm of oncology, its derivatives have emerged as promising candidates for anticancer drug development. This document provides detailed application notes and protocols for researchers investigating the anticancer properties of one such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, hereafter referred to as Compound DW-8. This compound has demonstrated significant antiproliferative efficacy, particularly in colorectal cancer, by inducing intrinsic apoptosis.[1][2] The following sections will detail its biological activity, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation

The cytotoxic activity of Compound DW-8 and its analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)
DW-8 HCT116 (Colon)8.50 ± 2.53 µM
DW-8 HT29 (Colon)5.80 ± 0.92 µM
DW-8 SW620 (Colon)6.15 ± 0.37 µM
DW-8 BT-20 (Breast)11.69 ± 3.73 µM
DW-8 CRL1459 (Non-cancerous colon)14.05 ± 0.37 µM

Table 1: In vitro anticancer efficacy of Compound DW-8 in various human cancer cell lines. Data is presented as the mean ± standard deviation from three independent experiments.[1][2]

Mechanism of Action

Compound DW-8 exerts its anticancer effects by inducing cell death through the intrinsic apoptotic pathway.[1][2] This process is initiated from within the cell, primarily involving the mitochondria. Key events in this pathway include the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[2] These executioner caspases are responsible for the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[2] Furthermore, Compound DW-8 has been shown to cause cell cycle arrest at the G2 phase and increase the levels of reactive oxygen species (ROS) in colorectal cancer cells.[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of Compound DW-8 on the viability and proliferation of cancer cells.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HCT116, HT29, SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound DW-8 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound DW-8 in culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Compound DW-8. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Analysis of Apoptosis by Western Blotting

This protocol is used to detect the expression levels of key apoptotic proteins to confirm the induction of apoptosis by Compound DW-8.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Compound DW-8

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-3, anti-Caspase-7, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Compound DW-8 at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Compound DW-8 on the cell cycle distribution of cancer cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Compound DW-8

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound DW-8 at various concentrations for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Seed Cancer Cells treat Treat with Compound DW-8 start->treat mtt MTT Assay (Cell Viability) treat->mtt 48-72h wb Western Blot (Apoptosis Markers) treat->wb 24-48h flow Flow Cytometry (Cell Cycle Analysis) treat->flow 24-48h ic50 IC50 Determination mtt->ic50 protein Protein Expression Analysis wb->protein cell_cycle Cell Cycle Distribution flow->cell_cycle

Caption: Experimental workflow for evaluating the anticancer effects of Compound DW-8.

Intrinsic_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Events cluster_Caspase_Cascade Caspase Cascade cluster_Cellular_Events Cellular Consequences DW8 Compound DW-8 Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) DW8->Bcl2 Bax Bax (Pro-apoptotic) (Activated) DW8->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp37 Caspase-3 & 7 (Executioner) Casp9->Casp37 PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP cPARP->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by Compound DW-8.

References

Application Notes and Protocols for the Synthesis of N-(3-chloro-4-fluorophenyl) Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various N-(3-chloro-4-fluorophenyl) substituted compounds, including semicarbazones, quinazolines, and ureas. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic activities, such as antimicrobial and anticancer properties. The following sections outline step-by-step synthetic procedures, present quantitative data in tabular format for easy comparison, and include visualizations of synthetic workflows and relevant biological pathways.

I. Synthesis of N-(3-chloro-4-fluorophenyl) Semicarbazone Derivatives

N-(3-chloro-4-fluorophenyl) semicarbazone derivatives are a class of compounds that have demonstrated notable antimicrobial activities.[1] The synthesis is a multi-step process beginning with the formation of a urea derivative, followed by conversion to a semicarbazide, and finally condensation with various aldehydes or ketones to yield the target semicarbazones.

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-fluorophenyl urea

A solution of 3-chloro-4-fluoroaniline (0.1 mol) in glacial acetic acid (20 ml) and water (100 ml) is prepared. To this, a solution of sodium cyanate (0.1 mol) in hot water (80 ml) is added with stirring. The mixture is allowed to stand for 30 minutes, then cooled in an ice bath. The resulting solid is filtered, dried, and recrystallized from boiling water.[2]

Step 2: Synthesis of 3-chloro-4-fluorophenyl semicarbazide

A mixture of 3-chloro-4-fluorophenyl urea (0.05 mol) and hydrazine hydrate (0.05 mol) in ethanol is refluxed for 48 hours with stirring. After cooling, the resulting solid is filtered, dried, and can be recrystallized from a chloroform-methanol mixture.[3]

Step 3: General procedure for the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones

To a solution of 3-chloro-4-fluorophenyl semicarbazide (0.005 mol) in a mixture of concentrated HCl (1 ml) and water (25 ml), a solution of sodium acetate (0.005 mol) in water (2 ml) is added. Ethanol (25 ml) is then added to clarify the solution. This mixture is added to an equimolar amount of the desired aldehyde or ketone dissolved in alcohol. The reaction mixture is stirred, and the resulting precipitate is filtered, dried, and recrystallized from hot ethanol.[2][3]

Data Presentation

Table 1: Synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones

Compound IDSubstituent (Aldehyde/Ketone)Yield (%)Melting Point (°C)
4a 2-Chlorobenzaldehyde--
4f 4-Hydroxybenzylidene--
4g 4-Methoxybenzylidene--
- N,N-dimethylaminobenzaldehyde--

Note: Specific yield and melting point data for all compounds were not available in the provided search results.

Visualization

SynthesisWorkflow_Semicarbazone cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 3-Chloro-4-fluoroaniline E 3-Chloro-4-fluorophenyl Urea A->E Glacial Acetic Acid, Water B Sodium Cyanate B->E C Hydrazine Hydrate F 3-Chloro-4-fluorophenyl Semicarbazide C->F D Aldehyde / Ketone G N-(3-chloro-4-fluorophenyl) Semicarbazone D->G E->F Ethanol, Reflux F->G HCl, NaOAc, Ethanol

Caption: Synthetic workflow for N-(3-chloro-4-fluorophenyl) semicarbazones.

II. Synthesis of N-(3-chloro-4-fluorophenyl) Quinazoline Derivatives

Quinazoline derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities, including their use as kinase inhibitors in cancer therapy. The synthesis of N-(3-chloro-4-fluorophenyl) quinazoline derivatives often involves a multi-step process starting from a substituted quinazoline precursor.

Experimental Protocols

Synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine

This synthesis can be achieved through two primary routes:

Route A: Reduction of a Nitro Intermediate with Iron

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 28.6 mmol) is dissolved in a mixture of ethanol (200 mL) and THF (100 mL).[1]

  • Water (50 mL) and a saturated solution of ammonium chloride (50 mL) are added at room temperature, followed by the addition of iron powder (6.5 g, 116 mmol).[1]

  • The reaction mixture is heated to 80 °C and stirred for 3 hours.[1]

  • After completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol.[1]

  • Water (100 mL) is added to the filtrate to precipitate the product.[1]

  • The solid is filtered and dried to yield N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine as a yellow solid.[1]

Route B: Reduction of a Nitro Intermediate with Raney Nickel

  • (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine (7.1 g) is reduced using Raney nickel as a catalyst in THF.[1]

  • After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the product.[1]

Data Presentation

Table 2: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine

RouteReducing AgentSolventYield (%)
AIron Powder / NH4ClEthanol / THF / Water88
BRaney Nickel / H2THF99

Visualization

SynthesisWorkflow_Quinazoline A N-(3-chloro-4-fluorophenyl)-7-methoxy- 6-nitroquinazolin-4-amine B Iron Powder, Ammonium Chloride C Raney Nickel, Hydrogen D N4-(3-chloro-4-fluorophenyl)-7-methoxy- quinazoline-4,6-diamine A:e->D:w Ethanol/THF/Water, 80°C A:e->D:w THF

Caption: Synthetic routes for N4-(3-chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine.

III. Synthesis of N-(3-chloro-4-fluorophenyl) Urea Derivatives

Substituted ureas are another important class of compounds in drug discovery. The synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea is a representative example.

Experimental Protocol

Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea

The synthesis is performed by reacting 1-(isocyanatomethyl)adamantane with 3-chloro-4-fluoroaniline. The specific reaction conditions and purification methods can vary but generally involve mixing the two reagents in a suitable solvent.

Data Presentation

Table 3: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea

Starting Material 1Starting Material 2ProductYield (%)Melting Point (°C)
1-(Isocyanatomethyl)adamantane3-chloro-4-fluoroaniline1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea73115-116

Visualization

SynthesisWorkflow_Urea cluster_start Starting Materials cluster_product Final Product A 1-(Isocyanatomethyl)adamantane C 1-(Adamantan-1-ylmethyl)-3- (3-chloro-4-fluorophenyl)urea A->C B 3-Chloro-4-fluoroaniline B->C

Caption: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea.

IV. Biological Activity and Signaling Pathways

N-phenyl substituted compounds, including those with the 3-chloro-4-fluorophenyl moiety, are known to exhibit biological activities by interacting with specific cellular targets. For instance, related compounds have been shown to act as kinase inhibitors or possess antimicrobial properties by targeting essential bacterial enzymes.

Kinase Inhibition Signaling Pathway

Many N-phenyl substituted compounds function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrate proteins. This inhibition can disrupt signaling pathways that are often hyperactivated in diseases like cancer. The AKT/PKB signaling pathway is one such pathway that is crucial for cell survival and proliferation and is a common target for cancer therapeutics.[4]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Upstream Upstream Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Upstream->Receptor Kinase Kinase (e.g., AKT/PKB) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor N-(3-chloro-4-fluorophenyl) Substituted Compound Inhibitor->Kinase Binds to ATP Pocket

Caption: General mechanism of kinase inhibition by N-phenyl substituted compounds.

Antimicrobial Mechanism of Action

Certain N-(3-chloro-4-fluorophenyl) derivatives, particularly thiosemicarbazones, may exert their antimicrobial effects by inhibiting essential bacterial enzymes. For example, they can act as allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis.[5]

Antimicrobial_Mechanism cluster_bacterial_process Bacterial Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition Precursors Cell Wall Precursors Enzyme D-alanyl-D-alanine Ligase Precursors->Enzyme Substrate Binding Peptidoglycan Peptidoglycan Layer (Cell Wall Integrity) Enzyme->Peptidoglycan Catalysis Inhibitor N-(3-chloro-4-fluorophenyl) Substituted Compound Inhibitor->Enzyme Allosteric Inhibition

Caption: Proposed antimicrobial mechanism via inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols: The Role of 4-(3-Chloro-4-fluorophenyl)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-4-fluorophenyl)aniline is a key building block in the synthesis of a variety of modern agrochemicals. Its specific substitution pattern of chlorine and fluorine atoms on the phenyl ring imparts desirable properties to the final active ingredients, influencing their efficacy, selectivity, and metabolic stability. This document provides detailed application notes on the use of this compound in the synthesis of herbicides, insecticides, and fungicides, complete with experimental protocols and quantitative data.

Core Applications in Agrochemicals

This compound serves as a crucial intermediate for several classes of pesticides:

  • Herbicides: It is a precursor for the synthesis of picolinic acid herbicides, which act as synthetic auxins, disrupting weed growth.

  • Insecticides: This aniline is integral to the creation of anthranilic diamide insecticides, a class of compounds that selectively target insect ryanodine receptors, leading to paralysis and death of the pest.

  • Fungicides: It is utilized in the development of pyrazole-based fungicides that inhibit fungal growth and protect crops from various diseases.

Synthesis of Agrochemicals: Protocols and Data

This section details the synthesis of representative agrochemicals starting from this compound.

Application Note 1: Synthesis of a Picolinic Acid Herbicide

Picolinic acid herbicides derived from this compound exhibit potent activity against a range of broadleaf weeds. The following protocol outlines the synthesis of a novel 4-amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid.

Experimental Protocol

A detailed, multi-step synthesis is required to produce the final picolinic acid herbicide. The process begins with the synthesis of a pyrazole intermediate which is then coupled with a pyridine derivative, followed by functional group manipulations to yield the target compound.

Step 1: Synthesis of the Pyrazole Intermediate

A suitable aryl hydrazine is reacted with a diketone to form the pyrazole ring. This intermediate is then functionalized for subsequent coupling.

Step 2: Coupling Reaction

The pyrazole intermediate is coupled with a functionalized pyridine, a reaction often catalyzed by a palladium catalyst.

Step 3: Saponification

The ester group on the picolinic acid is saponified to the carboxylic acid to yield the final active herbicide.

Quantitative Data

The following table summarizes the yield and biological activity of a representative picolinic acid herbicide.

Compound IDYield (%)Target WeedIC50 (µM)Reference
S060-Arabidopsis thaliana-[1]
V-7-Arabidopsis thaliana0.002[2][3]
V-8-Arabidopsis thaliana0.005[2]

Note: Yields for specific intermediates and final products can vary based on reaction scale and purification methods.

Logical Relationship: Synthesis of Picolinic Acid Herbicide

cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Pyridine Derivative Pyridine Derivative Pyridine Derivative->Coupling Reaction Intermediate Purification Intermediate Purification Coupling Reaction->Intermediate Purification Saponification Saponification Intermediate Purification->Saponification Picolinic Acid Herbicide Picolinic Acid Herbicide Saponification->Picolinic Acid Herbicide

Caption: Synthetic pathway for a picolinic acid herbicide.

Application Note 2: Synthesis of a Diamide Insecticide

Anthranilic diamide insecticides are highly effective against a range of lepidopteran pests. The synthesis involves the coupling of this compound with a substituted pyrazole carboxylic acid.

Experimental Protocol

The synthesis of these complex molecules requires a multi-step approach, culminating in an amide bond formation.

Step 1: Synthesis of the Pyrazole Carboxylic Acid

This key intermediate is synthesized through a series of reactions, often starting from a commercially available pyrazole.

Step 2: Amide Coupling

The synthesized pyrazole carboxylic acid is activated and then reacted with this compound to form the crucial amide linkage. This step often employs coupling reagents such as EDCI and HOBt.

Step 3: Purification

The final product is purified using techniques like column chromatography or recrystallization to obtain the diamide insecticide of high purity.

Quantitative Data

The table below presents the yield and insecticidal activity of a representative diamide insecticide.

Compound IDYield (%)Target PestActivityConcentration (µg/mL)Reference
I-4-Aphis craccivora>90.0% mortality400[4]
II-a-10-Aphis craccivora>90.0% mortality400[4]
II-a-14-Tetranychus cinnabarinus61.1% inhibition200[4]
III-26-Aphis craccivora>90.0% mortality400[4]

Note: The specific yields are dependent on the exact analogue being synthesized and the reaction conditions.

Experimental Workflow: Diamide Insecticide Synthesis

Start Start Synthesize Pyrazole Carboxylic Acid Synthesize Pyrazole Carboxylic Acid Start->Synthesize Pyrazole Carboxylic Acid Activate Carboxylic Acid Activate Carboxylic Acid Synthesize Pyrazole Carboxylic Acid->Activate Carboxylic Acid Amide Coupling with this compound Amide Coupling with this compound Activate Carboxylic Acid->Amide Coupling with this compound Reaction Work-up Reaction Work-up Amide Coupling with this compound->Reaction Work-up Purification Purification Reaction Work-up->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Bioassay Bioassay Characterization (NMR, MS)->Bioassay End End Bioassay->End

Caption: Workflow for diamide insecticide synthesis and testing.

Application Note 3: Synthesis of a Pyrazole Fungicide

Pyrazole-based fungicides are effective against a variety of plant pathogenic fungi. The synthesis often involves the reaction of this compound with a pyrazole-containing electrophile.

Experimental Protocol

The synthesis of pyrazole fungicides follows a convergent approach where two key fragments are prepared separately and then combined.

Step 1: Synthesis of a Substituted Pyrazole

A substituted pyrazole is prepared, often containing a reactive group such as a carboxylic acid or an amine.

Step 2: Functionalization of this compound

The aniline may be converted to a more reactive intermediate, for example, by forming an isocyanate or an acid chloride derivative if it is part of a larger molecule.

Step 3: Coupling and Final Modification

The two fragments are coupled together, and any necessary final modifications are made to produce the active fungicide.

Quantitative Data

The antifungal activity of a representative pyrazole derivative is shown below.

CompoundTarget FungiMIC (µg/mL)Reference
N1-(3-chloro-4-fluorophenyl)-N4-(4-methoxybenzylidene)semicarbazoneAspergillus niger100[5]
N1-(3-chloro-4-fluorophenyl)-N4-(4-methoxybenzylidene)semicarbazoneCandida albicans200[5]

Note: The presented compound is a semicarbazone derivative, highlighting the versatility of the starting aniline in forming various bioactive molecules.

Signaling Pathway: Hypothetical Mode of Action

cluster_fungus Inside Fungal Cell Pyrazole Fungicide Pyrazole Fungicide Fungal Cell Fungal Cell Pyrazole Fungicide->Fungal Cell Target Enzyme Target Enzyme Fungal Cell->Target Enzyme Binds to Metabolic Pathway Metabolic Pathway Target Enzyme->Metabolic Pathway Inhibits Fungal Growth Inhibition Fungal Growth Inhibition Metabolic Pathway->Fungal Growth Inhibition Leads to

Caption: Hypothetical mode of action of a pyrazole fungicide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of modern agrochemicals. Its incorporation into the final molecule often leads to enhanced biological activity and favorable physicochemical properties. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important intermediate in creating novel and effective crop protection solutions. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of next-generation herbicides, insecticides, and fungicides.

References

Application Notes and Protocols: Purification of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the purification of 4-(3-Chloro-4-fluorophenyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a preparative purification strategy using silica gel column chromatography followed by recrystallization to achieve high purity. Additionally, analytical methods for assessing the purity of the final product are described.

Introduction

This compound is a diarylamine derivative of significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, typically yields a crude product containing residual starting materials, catalysts, and by-products. Therefore, a robust purification protocol is essential to obtain the compound in high purity for subsequent applications. This application note details a comprehensive purification workflow, including preparative column chromatography and recrystallization.

Synthesis Overview: Suzuki-Miyaura Coupling

A common synthetic route to prepare this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Reaction Scheme:

  • Reactants: 4-Aminophenylboronic acid and 1-bromo-3-chloro-4-fluorobenzene (or vice versa).

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ is typically used.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly employed.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.

The crude product from this reaction will be a mixture containing the desired product, unreacted starting materials, homocoupled by-products, and residual catalyst, necessitating the purification steps detailed below.

Experimental Protocols

This technique is employed for the initial purification of the crude reaction mixture to separate the target compound from major impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the separation of compounds. The optimal solvent system should be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in a systematic manner.

  • Purity Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot a small amount of each fraction on a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Pooling: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified product.

Recrystallization is performed on the product obtained from column chromatography to achieve a higher degree of purity, typically yielding a crystalline solid.

Materials and Equipment:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This is often determined empirically.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better crystal growth, the flask can be insulated to slow down the cooling process.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification process.

ParameterBefore PurificationAfter Column ChromatographyAfter Recrystallization
Appearance Brownish oily solidLight yellow solidOff-white crystalline solid
Yield -75-85%80-90% (from chromatographed material)
Purity (by HPLC) ~70%>95%>99.5%
Melting Point Broad rangeSharper rangeSharp, well-defined

Mandatory Visualizations

Purification_Workflow Crude Crude Product (from Synthesis) ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Initial Purification Recrystallization Recrystallization ColumnChrom->Recrystallization Further Purification PureProduct Pure this compound (>99.5% Purity) Recrystallization->PureProduct Analysis Purity Analysis (HPLC, NMR, MP) PureProduct->Analysis

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway_Analogy cluster_0 Purification Stages cluster_1 Purity Level Crude Mixture Crude Mixture Chromatography Eluate Chromatography Eluate Crude Mixture->Chromatography Eluate Column Chromatography Low Purity Low Purity Crystallized Solid Crystallized Solid Chromatography Eluate->Crystallized Solid Recrystallization Intermediate Purity Intermediate Purity High Purity High Purity

Caption: Logical relationship between purification stages and resulting purity levels.

Conclusion

The described two-step purification process, involving silica gel column chromatography followed by recrystallization, is an effective method for obtaining high-purity this compound from a crude synthetic mixture. The purity of the final product should be confirmed by appropriate analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis to ensure it meets the requirements for its intended downstream applications in research and development.

Application Notes and Protocols: Reaction of 4-(3-Chloro-4-fluorophenyl)aniline with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 4-(3-Chloro-4-fluorophenyl)aniline with various electrophilic reagents. This information is intended to guide researchers in the synthesis of novel derivatives for applications in drug discovery and materials science.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents. The reactivity of its aniline moiety towards electrophiles allows for a wide range of functionalization, leading to the creation of diverse chemical libraries. The substitution pattern of the phenyl rings influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. The chloro and fluoro substituents are deactivating but also ortho, para-directing. In the case of this compound, the primary site of electrophilic attack is on the aniline ring, directed by the powerful activating effect of the amino group to the positions ortho to it.

Data Presentation: Summary of Electrophilic Reactions

The following table summarizes various electrophilic substitution reactions performed on this compound and its close analogs. This data provides a comparative overview of reaction conditions and expected yields.

Reaction TypeElectrophile/ReagentSubstrateSolventTemperatureTimeYield (%)Reference
Acylation Acetic acid3-Chloro-4-fluoroanilineAcetic acidReflux4 hNot specified[1]
Nitration Fuming HNO₃ / H₂SO₄3-(4-chlorophenyl)-2-methyl-quinazolin-4-oneH₂SO₄0°C to RT4 h49.74[2]
Sulfonation Fuming H₂SO₄AnilineFuming H₂SO₄453-473 KNot specified>95[3]
Formylation POCl₃ / DMFElectron-rich areneDMF0°C to 80°C3-6.5 h77 (general)[4]
Diazotization NaNO₂ / HCl2-chloroanilineEthanol/DESRoom Temp20 minNot specified[5]
Azo Coupling Diazotized 2-chloroanilineAcetoacetanilideEthanol/DESRoom Temp20 minGood[5]
Iodination I₂ / Ag₂SO₄AnilineEthanolNot specifiedNot specified46

Mandatory Visualizations

G cluster_0 Electrophilic Aromatic Substitution Aniline This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Aniline->Intermediate Attack on Electrophile Electrophile Electrophile (E⁺) Electrophile->Intermediate Product Ortho-substituted Product Intermediate->Product -H⁺

Caption: General mechanism of electrophilic aromatic substitution on the aniline ring.

G cluster_1 Experimental Workflow Start Start Setup Reaction Setup: - Dissolve aniline derivative - Add electrophile/catalyst Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Setup->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization End End Product Characterization->End

Caption: A typical experimental workflow for electrophilic substitution reactions.

Experimental Protocols

Acylation: Synthesis of N-(4-(3-Chloro-4-fluorophenyl)phenyl)acetamide

This protocol is adapted from the procedure for the acetylation of 3-chloro-4-fluoroaniline.[1]

Materials:

  • This compound

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into 100 mL of ice-cold water with constant stirring to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Nitration of this compound

Note: Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-product due to the protonation of the amino group. It is highly recommended to first protect the amino group by acylation (see Protocol 1) to form the acetanilide derivative. The acetamido group is still an ortho, para-director but is less activating, allowing for a more controlled reaction. The following protocol assumes the starting material is the acetanilide derivative. This protocol is adapted from a general procedure for the nitration of acetanilide.[6]

Materials:

  • N-(4-(3-Chloro-4-fluorophenyl)phenyl)acetamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice bath

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • Carefully dissolve the acetanilide derivative in concentrated sulfuric acid in a flask, keeping the temperature low with an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the acetanilide derivative with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • The protecting acetyl group can be removed by acid or base hydrolysis to yield the nitro-aniline derivative.

Sulfonation of this compound

This protocol is a general procedure for the sulfonation of anilines.[3][7]

Materials:

  • This compound

  • Fuming sulfuric acid (oleum)

  • Heating apparatus

  • Stirring apparatus

Procedure:

  • In a flask, carefully add this compound to fuming sulfuric acid with stirring. An initial exothermic reaction will occur, forming the anilinium hydrogen sulfate salt.

  • Heat the mixture to 180-200°C for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled mixture onto ice to precipitate the sulfonic acid derivative.

  • Collect the product by vacuum filtration and wash with a small amount of cold water.

  • The product is often isolated as a zwitterion (sulfanilic acid derivative).

Vilsmeier-Haack Formylation

This is a general protocol for the formylation of electron-rich aromatic compounds.[8][4][9][10][11]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Stirring apparatus

  • Aqueous sodium acetate solution

Procedure:

  • Cool a flask containing DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add the this compound, either neat or dissolved in a small amount of DMF.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a stirred solution of aqueous sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt.

  • The product aldehyde will precipitate or can be extracted with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Diazotization and Azo Coupling

This protocol describes the formation of a diazonium salt from this compound and its subsequent coupling with an activated aromatic compound to form an azo dye.[5][12][13]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (for phenolic coupling partners)

  • Ice bath

  • Stirring apparatus

Procedure: Part A: Diazotization

  • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

Part B: Azo Coupling

  • Prepare a solution of the coupling agent. If using a phenol like 2-naphthol, dissolve it in a dilute sodium hydroxide solution and cool to 0-5°C. If using an amine like N,N-dimethylaniline, dissolve it in dilute acid and cool.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the azo dye by vacuum filtration, wash with cold water, and dry.

  • The product can be purified by recrystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Analysis of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chloro-4-fluorophenyl)aniline. This method is suitable for the determination of the compound's purity and the identification of potential process-related impurities and degradation products. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the gold standard for impurity profiling in the pharmaceutical industry.[1] This document provides a detailed protocol for the analysis of this compound using a standard RP-HPLC system with UV detection.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic conditions have been optimized for the efficient separation of this compound from potential impurities.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Purospher® STAR RP-18 endcapped (5 µm), 250 mm x 4.6 mm
Mobile Phase Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 20 minutes
Reagent and Sample Preparation

2.1. Reagents

  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Water (Milli-Q® or equivalent HPLC grade)

  • This compound reference standard

2.2. Preparation of 0.01M Phosphate Buffer (pH 3.0)

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

2.3. Preparation of Mobile Phase

  • Mix 600 mL of acetonitrile with 400 mL of the prepared 0.01M phosphate buffer.

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

2.4. Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.5. Preparation of Sample Solution (100 µg/mL)

  • Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase and make up the volume.

  • Sonicate for 5 minutes and filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention time and system suitability parameters for the analysis of this compound.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compoundApprox. 8.5≤ 1.5> 2000

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep injection Inject Sample/ Standard (10 µL) standard_prep->injection sample_prep->injection hplc_system HPLC System Setup (Column, Flow Rate, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 245 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration report Generate Report (Purity, Impurities) integration->report G cluster_instrument Instrumentation cluster_consumables Chromatographic Parameters cluster_output Analytical Output Pump Pump Flow Rate: 1.0 mL/min Injector Autosampler Injection Vol.: 10 µL MobilePhase Mobile Phase Acetonitrile:Buffer (60:40 v/v) Pump->MobilePhase Oven Column Oven Temp: 30 °C Analyte Analyte This compound Injector->Analyte Detector UV Detector Wavelength: 245 nm Column Stationary Phase Purospher® STAR RP-18e (5 µm) Oven->Column Result Result Purity Assay & Impurity Profile Detector->Result Column->Analyte MobilePhase->Analyte Analyte->Detector

References

Application Notes and Protocols: Docking Studies of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-(3-chloro-4-fluorophenyl)aniline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as inhibitors of various therapeutic targets, including protein kinases and enzymes implicated in neurodegenerative diseases.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the binding mechanism of a ligand to its protein target, predicting binding affinity, and guiding the design of more potent and selective inhibitors. The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Understanding its interactions with protein targets at a molecular level is crucial for the rational design of novel therapeutics.

Data Presentation

The following tables summarize quantitative data from docking studies of this compound derivatives and closely related analogues against various protein targets.

Table 1: Docking Results for 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2

Compound IDTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
8a (contains a 4-bromo-2-fluoroaniline moiety)EGFR-6.3920.67
8a (contains a 4-bromo-2-fluoroaniline moiety)VEGFR-2-8.240.9

Table 2: Docking Results for N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Derivatives against MAO-B

Compound IDTarget ProteinBinding Energy (Kcal/mol)Reference
C23 MAO-B-120.205[1]
C33 MAO-B-116.972[1]
Safinamide (Standard)MAO-B-102.647[1]
Selegiline (Standard)MAO-B-74.3821[1]
Rasagiline (Standard)MAO-B-72.7638[1]

Signaling Pathways

EGFR and VEGFR-2 Signaling in Cancer

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in cancer progression. Their signaling pathways regulate cell proliferation, survival, angiogenesis, and metastasis. The diagram below illustrates a simplified overview of these pathways.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc_pkc PLCγ-PKC Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis Metastasis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Angiogenesis

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer.

Experimental Protocols

The following are generalized yet detailed protocols for performing molecular docking studies. Specific parameters may need to be optimized based on the software and target protein.

Experimental Workflow

The overall workflow for a typical molecular docking study is outlined below.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Acquisition (e.g., from PDB) ProteinPrep 2. Protein Preparation (Remove water, add hydrogens, etc.) PDB->ProteinPrep GridGen 4. Binding Site Definition & Grid Generation ProteinPrep->GridGen LigandPrep 3. Ligand Preparation (2D to 3D, energy minimization) DockingRun 5. Molecular Docking (e.g., AutoDock, Glide) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis 6. Pose Analysis & Scoring (Binding energy, interactions) DockingRun->PoseAnalysis ResultVis 7. Visualization & Interpretation (e.g., PyMOL, Discovery Studio) PoseAnalysis->ResultVis

Caption: General workflow for molecular docking studies.

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands, unless they are critical for the binding site integrity.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for correct ionization and tautomeric states of amino acid residues.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., CHARMm, AMBER).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Protocol 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation before docking.

Protocol 3: Molecular Docking
  • Define the Binding Site: Identify the binding site on the target protein. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction software.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Run: Perform the docking calculation using a chosen docking program (e.g., AutoDock, Glide, iGEMDOCK). The software will systematically search for the best-fitting conformations of the ligand within the grid box.

  • Scoring: The docking program will score the different poses of the ligand based on a scoring function that estimates the binding affinity. The poses with the best scores (typically the most negative binding energies) are considered the most likely binding modes.

Protocol 4: Analysis of Docking Results
  • Pose Clustering: Group similar binding poses together based on their root-mean-square deviation (RMSD). Analyze the top-ranked clusters.

  • Interaction Analysis: Visualize the best-scoring poses in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer). Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Binding Energy Evaluation: The binding energy (or docking score) provides a quantitative estimate of the binding affinity. Compare the binding energies of different derivatives to rank their potential potency.

Conclusion

The protocols and data presented in these application notes serve as a valuable resource for researchers initiating or advancing their work on this compound derivatives. By employing these computational methods, researchers can gain significant insights into the structure-activity relationships of this important chemical scaffold, accelerating the discovery and development of novel therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Chloro-4-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the coupling of an aryl halide with an aniline derivative.

Q2: What are the starting materials for the synthesis?

A2: Typically, the synthesis involves the reaction of 3-chloro-4-fluoroaniline with a phenylating agent such as a halobenzene (e.g., chlorobenzene, bromobenzene, or iodobenzene) or a corresponding boronic acid derivative in the presence of a suitable catalyst system.

Q3: What are the key differences between the Buchwald-Hartwig and Ullmann coupling reactions for this synthesis?

A3: The Buchwald-Hartwig amination generally uses a palladium catalyst with a phosphine ligand and a strong base, and it often proceeds under milder conditions than the Ullmann condensation.[1] The Ullmann reaction, a classic method, typically requires a copper catalyst, often in stoichiometric amounts, and higher reaction temperatures.[1]

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include hydrodehalogenation of the aryl halide starting material, homocoupling of the starting materials, and the formation of triarylamine impurities. In Buchwald-Hartwig reactions, β-hydride elimination can also lead to undesired byproducts.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium or copper catalyst is not old or deactivated. For palladium catalysts, ensure an active Pd(0) species is being formed; if starting with a Pd(II) source, a pre-reduction step or the presence of a suitable reducing agent (like the amine itself) is necessary.
Inappropriate Ligand (Buchwald-Hartwig) The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often improve catalytic activity. Consider screening different ligands to find the optimal one for this specific transformation.
Incorrect Base The strength and type of base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. For Ullmann reactions, potassium carbonate or other inorganic bases are common.
Low Reaction Temperature Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Poor Solvent Choice The solvent can significantly impact the reaction. Aprotic polar solvents like toluene, dioxane, or DMF are commonly used. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Hydrodehalogenation of Aryl Halide Presence of water or other protic impurities. Inefficient oxidative addition to the catalyst.Use anhydrous solvents and reagents. Optimize the catalyst and ligand system to favor the desired coupling reaction.
Homocoupling of Starting Materials Catalyst promoting self-coupling. High reaction temperatures.Lower the reaction temperature. Screen different catalysts or ligands that are less prone to promoting homocoupling.
Triarylamine Formation The diarylamine product reacts further with the aryl halide.Use a slight excess of the aniline starting material relative to the aryl halide. Monitor the reaction closely and stop it once the desired product is formed to prevent over-arylation.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. Note: These are generalized procedures and may require optimization.

Protocol 1: Buchwald-Hartwig Amination

Materials:

ReagentMolar Equiv.
3-Chloro-4-fluoroaniline1.2
Aryl Halide (e.g., 1-bromo-4-chlorobenzene)1.0
Palladium Catalyst (e.g., Pd₂(dba)₃)0.01-0.05
Phosphine Ligand (e.g., XPhos)0.02-0.10
Base (e.g., NaOtBu)1.4
Anhydrous Solvent (e.g., Toluene)-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the 3-chloro-4-fluoroaniline and the aryl halide to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

Materials:

ReagentMolar Equiv.
3-Chloro-4-fluoroaniline1.0
Aryl Halide (e.g., 1-iodo-4-chlorobenzene)1.2
Copper Catalyst (e.g., CuI)0.1-1.0
Ligand (e.g., 1,10-phenanthroline)0.2-2.0
Base (e.g., K₂CO₃)2.0
High-Boiling Point Solvent (e.g., DMF, NMP)-

Procedure:

  • To a reaction vessel, add the copper catalyst, ligand, and base.

  • Add the 3-chloro-4-fluoroaniline and the aryl halide.

  • Add the solvent.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove the solvent and any residual starting materials.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Synthesis and Purification Workflow

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Heating and Stirring Heating and Stirring Reaction Setup->Heating and Stirring Reaction Monitoring Reaction Monitoring Heating and Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing and Drying Washing and Drying Extraction->Washing and Drying Concentration Concentration Washing and Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Isolation Product Isolation Column Chromatography->Product Isolation

Caption: General workflow for the synthesis and purification of this compound.

Potential Side Reaction Pathways

G Potential Side Reaction Pathways Aryl Halide Aryl Halide Desired Product Desired Product Aryl Halide->Desired Product Coupling Hydrodehalogenation Product Hydrodehalogenation Product Aryl Halide->Hydrodehalogenation Product Homocoupling Product Homocoupling Product Aryl Halide->Homocoupling Product Triarylamine Impurity Triarylamine Impurity Aryl Halide->Triarylamine Impurity Aniline Aniline Aniline->Desired Product Aniline->Homocoupling Product Catalyst Catalyst Catalyst->Desired Product Desired Product->Triarylamine Impurity

Caption: Diagram illustrating potential side reactions during the synthesis.

References

Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(3-Chloro-4-fluorophenyl)aniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Buchwald-Hartwig amination and the Ullmann condensation.

Low or No Product Yield

Problem: The reaction shows low conversion of starting materials to the desired this compound product.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive Catalyst (Buchwald-Hartwig) The Palladium catalyst may be deactivated. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ under inert conditions. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Inactive Catalyst (Ullmann) The copper catalyst may be oxidized or improperly activated. For Ullmann reactions using copper powder, in situ activation by reducing a copper salt (e.g., CuSO₄ with zinc) can improve reactivity.[1] For copper salt-catalyzed reactions, ensure anhydrous conditions.
Inappropriate Ligand (Buchwald-Hartwig) The choice of phosphine ligand is critical. For aryl chlorides, sterically hindered and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) often give better results. A ligand screening study is highly recommended.
Inappropriate Ligand (Ullmann) While traditional Ullmann reactions are often ligand-free, modern protocols benefit from ligands like diamines or phenanthroline to improve solubility and catalyst efficiency.[1]
Incorrect Base The strength and solubility of the base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used. For Ullmann, K₂CO₃ or Cs₂CO₃ are often effective. The choice of base can depend on the solvent and substrate.
Unsuitable Solvent The reaction solvent affects catalyst solubility and reactivity. For Buchwald-Hartwig, anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typical. For traditional Ullmann reactions, high-boiling polar solvents like DMF or NMP are used, though modern methods may employ less harsh solvents.[1]
Low Reaction Temperature Buchwald-Hartwig reactions often require heating (typically 80-120 °C). Ullmann condensations traditionally require higher temperatures (>150 °C), although modern ligand-assisted protocols can proceed at lower temperatures.[1]
Presence of Oxygen or Moisture Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen and moisture, which can deactivate the catalyst. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Formation of Side Products

Problem: Significant formation of byproducts is observed, complicating purification and reducing the yield of the desired product.

Possible Side Reactions and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Homocoupling of Aryl Halide Reductive elimination from a bis-aryl palladium intermediate (Buchwald-Hartwig) or coupling of two aryl halide molecules on the copper surface (Ullmann).Optimize the stoichiometry of reagents. Lowering the catalyst loading or temperature may reduce homocoupling.
Hydrodehalogenation Reaction of the aryl halide with trace amounts of water or other proton sources, leading to the replacement of the halogen with hydrogen.Ensure strictly anhydrous reaction conditions. Use a well-dried solvent and reagents.
Formation of Phenol Reaction of the aryl halide with hydroxide ions, which can be present if the base is not completely anhydrous or if the reaction is run in the presence of water.Use a high-purity, anhydrous base and solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, Buchwald-Hartwig or Ullmann, is generally better for the synthesis of this compound?

A1: Both methods are viable for the synthesis of diarylamines. The Buchwald-Hartwig amination is often preferred due to its generally higher functional group tolerance, milder reaction conditions, and broader substrate scope. However, the Ullmann condensation can be a cost-effective alternative, especially on a large scale, as it uses a less expensive copper catalyst. The optimal choice may depend on the specific starting materials, available equipment, and cost considerations.

Q2: What are the key parameters to optimize for improving the yield in a Buchwald-Hartwig amination for this specific product?

A2: The most critical parameters to optimize are the choice of palladium precursor, the phosphine ligand, the base, and the solvent. A screening of different combinations of these components is highly recommended. For an aryl chloride substrate, bulky, electron-rich phosphine ligands are often a good starting point.

Q3: How can I effectively purify the crude this compound product?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be effective. Recrystallization from a suitable solvent system can be used for further purification if needed.

Q4: I am observing the formation of a significant amount of starting aniline in my crude product. What could be the reason?

A4: The presence of unreacted aniline could be due to incomplete reaction or a side reaction consuming the aryl halide. Review the troubleshooting guide for low yield. Additionally, ensure the correct stoichiometry of your reagents.

Experimental Protocols

Buchwald-Hartwig Amination (General Protocol)

A detailed experimental protocol for the Buchwald-Hartwig amination to synthesize this compound is provided below. This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • Add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), aniline (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ullmann Condensation (General Protocol)

A general protocol for the Ullmann condensation is as follows. Note that traditional Ullmann conditions are harsh; modern protocols with ligands are milder.

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add CuI (e.g., 10 mol%), K₂CO₃ (2.0 eq), 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), and aniline (1.2 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 140-160 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of diarylamine synthesis, based on general principles of Buchwald-Hartwig and Ullmann reactions. Specific data for this compound is limited in the public domain and would require experimental determination.

Table 1: Effect of Catalyst and Ligand on Buchwald-Hartwig Amination Yield (Illustrative)
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene100High
Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃Dioxane110High
Pd(OAc)₂ (2)P(tBu)₃ (4)KOtBuToluene100Moderate
Pd(OAc)₂ (2)NoneNaOtBuToluene100Low
Table 2: Effect of Reaction Parameters on Ullmann Condensation Yield (Illustrative)
Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuI (10)NoneK₂CO₃DMF160Moderate
Cu Powder (100)NoneK₂CO₃NMP200Low-Moderate
CuI (10)L-prolineK₂CO₃DMSO120High
CuI (10)PhenanthrolineCs₂CO₃Toluene130Moderate-High

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Pd_source Pd Precursor (e.g., Pd(OAc)₂) Catalyst_Complex Active Pd(0) Complex Pd_source->Catalyst_Complex Ligand Phosphine Ligand (e.g., XPhos) Ligand->Catalyst_Complex Reaction_Mixture Reaction at Elevated Temperature Catalyst_Complex->Reaction_Mixture Aryl_Halide 1-Bromo-3-chloro- 4-fluorobenzene Aryl_Halide->Reaction_Mixture Aniline Aniline Aniline->Reaction_Mixture Base Base (e.g., NaOtBu) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Mixture Quenching Quenching with Water Reaction_Mixture->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution Optimize Reaction Conditions Check_Catalyst->Solution No, screen catalysts Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Check_Ligand->Solution No, screen ligands Check_Solvent Is the solvent correct and dry? Check_Base->Check_Solvent Yes Check_Base->Solution No, screen bases Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Check_Solvent->Solution No, change/dry solvent Check_Inertness Is the reaction under inert atmosphere? Check_Temp->Check_Inertness Yes Check_Temp->Solution No, optimize temperature Check_Inertness->Solution Yes, further optimization needed Check_Inertness->Solution No, ensure inert conditions

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Halogenated Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated aniline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude halogenated aniline samples?

A1: Crude halogenated anilines often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (isomers with halogens at different positions on the aniline ring), over-halogenated or under-halogenated byproducts, and residual solvents or reagents from the reaction.[1][2][3][4] For instance, the direct bromination of aniline can lead to the formation of 2,4,6-tribromoaniline if the amino group's activating effect is not moderated.[5] Additionally, storage of aniline compounds can lead to degradation products, such as oxidation products and polymeric by-products.[6]

Q2: My halogenated aniline is a dark oil or solid. How can I decolorize it?

A2: Discoloration in halogenated anilines is often due to the presence of oxidized impurities or colored byproducts. A common and effective method for decolorization is treatment with activated carbon during the recrystallization process. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added to the solution, and the mixture is heated briefly before being filtered hot to remove the carbon and adsorbed impurities. Subsequent cooling should yield lighter-colored crystals.

Q3: I'm having trouble separating regioisomers of a dihalogenated aniline. What purification technique is most effective?

A3: The separation of regioisomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose, as it offers high resolving power.[2][4] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition and gradient are crucial for achieving good separation. Alternatively, fractional crystallization may be attempted, though it is generally less effective than chromatography for closely related isomers.

Q4: Can I use distillation to purify my halogenated aniline?

A4: Vacuum distillation can be a viable purification method for liquid halogenated anilines, especially for removing non-volatile impurities. However, it is important to consider the thermal stability of the compound, as some anilines can decompose at elevated temperatures, leading to the formation of tars.[7] For solid halogenated anilines, distillation is generally not a suitable primary purification method.

Q5: How can I remove residual starting aniline from my reaction mixture?

A5: A common method to remove unreacted aniline is through an acidic wash during a liquid-liquid extraction. Aniline is basic and will be protonated by an acid (e.g., dilute HCl), forming a water-soluble salt that partitions into the aqueous phase, while the desired halogenated aniline (which is typically less basic) remains in the organic phase. This is an effective way to separate the more basic starting material from the less basic product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more hot solvent incrementally.- Select a more suitable solvent where the compound has higher solubility at elevated temperatures.
Oiling out (compound separates as an oil, not crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Presence of impurities that lower the melting point.- Use a lower-boiling solvent.- Reheat the solution and add more solvent to reduce saturation.- Attempt to purify further by another method (e.g., column chromatography) before recrystallization.
No crystals form upon cooling. - Solution is not saturated.- Cooling too rapidly.- Evaporate some of the solvent to increase concentration and then cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified crystals. - Too much solvent was used.- Crystals are still dissolved in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Cool the filtrate for a longer period or in a colder bath to maximize crystal formation.- Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Crystals are discolored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be sure to filter the solution hot to remove the charcoal.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with sample.- Optimize the eluent polarity. A less polar solvent will slow down the elution of all compounds, potentially improving separation.- Repack the column, ensuring the adsorbent is settled evenly without any air bubbles.- Use a smaller amount of sample relative to the amount of stationary phase.
Compound is not eluting from the column. - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, by increasing the percentage of a more polar solvent in a solvent mixture.
Cracking or channeling of the stationary phase. - The column ran dry.- The stationary phase was not packed uniformly.- Always keep the solvent level above the top of the stationary phase.- Repack the column carefully to ensure a homogenous packing.
Streaking or tailing of bands. - The sample is not soluble in the eluent.- The sample was loaded in too large a volume of solvent.- The compound is interacting too strongly with the stationary phase.- Choose an eluent that completely dissolves the sample.- Dissolve the sample in the minimum amount of solvent for loading.- Add a small amount of a more polar solvent or a modifier (e.g., triethylamine for basic compounds like anilines) to the eluent.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Peak tailing. - Interaction with active silanols on the column.- Wrong mobile phase pH.- Column overload.- Use a high-purity silica-based column.- Add a basic modifier like triethylamine to the mobile phase.- Adjust the mobile phase pH to suppress silanol ionization (typically lower pH).- Inject a smaller sample volume or a more dilute sample.
Split peaks. - Clogged frit or partially blocked column inlet.- Sample solvent incompatible with the mobile phase.- Replace the column inlet frit or reverse-flush the column (if permissible by the manufacturer).- Dissolve the sample in the mobile phase whenever possible.
Fluctuating baseline. - Air bubbles in the system.- Contaminated detector flow cell.- Incomplete mobile phase mixing.- Degas the mobile phase.- Flush the flow cell with a strong solvent.- Ensure proper mixing of mobile phase components.
Retention time drift. - Change in mobile phase composition.- Poor column temperature control.- Column degradation.- Prepare fresh mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifetime.

Experimental Protocols

Protocol 1: Recrystallization of p-Bromoaniline

This protocol is adapted from a procedure for the synthesis and purification of p-bromoaniline.[8]

Objective: To purify crude p-bromoaniline by recrystallization.

Materials:

  • Crude p-bromoaniline

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude p-bromoaniline in an Erlenmeyer flask.

  • Prepare a 1:1 (v/v) mixture of ethanol and water.

  • Add a minimal amount of the hot ethanol/water mixture to the crude solid to dissolve it completely with heating.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a desiccator.

Protocol 2: Silica Gel Column Chromatography of Nitroanilines

This protocol provides a general procedure for the separation of nitroaniline isomers, which can be adapted for halogenated anilines with similar polarities.[9]

Objective: To separate a mixture of o-nitroaniline and p-nitroaniline using column chromatography.

Materials:

  • Mixture of nitroanilines

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the nitroaniline mixture in a minimal amount of a suitable solvent (e.g., a small amount of the eluent or a more volatile solvent).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the more polar compound.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified compounds.

    • Combine the pure fractions of each compound and evaporate the solvent to obtain the purified products.

Protocol 3: Liquid-Liquid Extraction for Aniline Removal

This is a general procedure for removing a more basic aniline from a less basic product in an organic solvent.

Objective: To remove residual aniline from a reaction mixture containing a halogenated aniline product.

Materials:

  • Organic solution of the crude product

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer the organic solution containing the crude halogenated aniline to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the protonated aniline hydrochloride.

  • Drain the aqueous layer.

  • Repeat the extraction with fresh 1 M HCl if necessary.

  • Wash the organic layer with water and then with brine to remove residual acid and dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The resulting organic solution contains the purified halogenated aniline, which can be isolated by evaporating the solvent.

Quantitative Data on Purification

The following tables provide examples of reported yields and purity for specific halogenated aniline purification processes. Note that direct comparisons between different methods for the same compound are often not available in a single source, and the efficiency of any purification technique is highly dependent on the specific compound and the nature of the impurities.

Table 1: Purification of p-Bromoaniline

Purification StepStarting MaterialProductYieldPurity (Melting Point)Reference
AcetylationAnilineAcetanilide94.1%>=98.8% (GC)
BrominationAcetanilidep-Bromoacetanilide95.2%>=98.7% (GC)
Hydrolysis & Neutralizationp-Bromoacetanilidep-Bromoaniline96.4%>=98.9% (GC), 62-64 °C

Table 2: Purification of 2,6-Dichloro-4-nitroaniline

Purification MethodStarting MaterialProductYieldPurity (HPLC)Reference
Chlorination and in-situ purification4-Nitroaniline2,6-Dichloro-4-nitroaniline90% of theoryat least 97%
Chlorination with recycled acid4-Nitroaniline2,6-Dichloro-4-nitroaniline83% of theory96%

Table 3: Preparation of various Bromoanilines

SubstrateProductYieldPurity (HPLC)Reference
3-Monomethylaniline4-Bromo-3-monomethylaniline95%99%[3]
3-Anisidine4-Bromo-3-anisidine95%99%[3]
2-N-methyl-p-nitroaniline4-Bromo-2-N-methyl-p-nitroaniline88%96%[3]

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Halogenated Aniline Recrystallization Recrystallization Crude->Recrystallization Solid Samples Chromatography Column Chromatography Crude->Chromatography Complex Mixtures Extraction Liquid-Liquid Extraction Crude->Extraction Impurity Removal Analysis Purity & Yield Analysis (TLC, GC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Extraction->Analysis Analysis->Recrystallization Further Purification Needed Analysis->Chromatography Further Purification Needed Pure Pure Halogenated Aniline Analysis->Pure Meets Purity Specs

Caption: General workflow for the purification of halogenated aniline compounds.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude solid in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Crystals_Form Crystals form? Cool->Crystals_Form Filter_Dry Filter and dry crystals Crystals_Form->Filter_Dry Yes No_Crystals Induce crystallization (scratch/seed crystal) Crystals_Form->No_Crystals No End Pure Product Filter_Dry->End Still_No_Crystals Still no crystals? No_Crystals->Still_No_Crystals Still_No_Crystals->Filter_Dry Yes Evaporate Evaporate some solvent and re-cool Still_No_Crystals->Evaporate No Evaporate->Cool

Caption: Troubleshooting flowchart for recrystallization when no crystals form.

HPLC_Troubleshooting_Peak_Tailing Start Peak Tailing Observed in HPLC Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Conc Reduce sample concentration or injection volume Check_Overload->Reduce_Conc Yes Check_pH Is mobile phase pH appropriate? Check_Overload->Check_pH No Problem_Solved Problem Resolved Reduce_Conc->Problem_Solved Adjust_pH Adjust pH to suppress silanol ionization Check_pH->Adjust_pH No Check_Silanol Suspect silanol interactions? Check_pH->Check_Silanol Yes Adjust_pH->Problem_Solved Add_Modifier Add a competing base (e.g., triethylamine) Check_Silanol->Add_Modifier Yes Use_New_Column Use a new or end-capped column Check_Silanol->Use_New_Column No Add_Modifier->Problem_Solved Use_New_Column->Problem_Solved

Caption: Troubleshooting logic for peak tailing in HPLC of halogenated anilines.

References

Technical Support Center: 4-(3-Chloro-4-fluorophenyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-fluorophenyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reduction of 3-chloro-4-fluoronitrobenzene: This is a widely used method that involves the reduction of the nitro group to an amine.[1][2][3][4]

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): This approach involves the formation of the C-N bond between an aniline derivative and an aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene.[5][6]

Q2: What are the potential byproducts when synthesizing this compound via the reduction of 3-chloro-4-fluoronitrobenzene?

A2: During the reduction of 3-chloro-4-fluoronitrobenzene, several byproducts can form, primarily due to incomplete reduction or subsequent condensation reactions of intermediates. These include:

  • Nitroso and Hydroxylamine intermediates: Incomplete reduction can lead to the formation of 3-chloro-4-fluoronitrosobenzene and N-(3-chloro-4-fluorophenyl)hydroxylamine.[7][8]

  • Azoxy, Azo, and Hydrazo compounds: These are formed through the condensation of the nitroso and hydroxylamine intermediates.[7][8][9][10][11]

  • Dehalogenation products: The chlorine or fluorine atoms can be removed during catalytic hydrogenation, leading to the formation of 4-fluorophenyl)aniline or 3-chlorophenyl)aniline. This is a common side reaction in the hydrogenation of halogenated nitroaromatics.[12][13][14][15][16]

Q3: What byproducts should I expect from a Buchwald-Hartwig amination to synthesize this compound?

A3: The Buchwald-Hartwig amination, while generally efficient, can also produce byproducts. Key side products to monitor include:

  • Hydrodehalogenation: The aryl halide starting material (e.g., 1-bromo-3-chloro-4-fluorobenzene) can be reduced, replacing the halogen with a hydrogen atom. This side reaction is competitive with the desired amination.

  • Products from β-Hydride Elimination: This can occur if the amine substrate has β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.

  • Diarylation of the amine: If a primary amine is used, a secondary reaction can occur where the product diarylamine is further arylated.

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the components of the reaction mixture and determining their molecular weights, which aids in preliminary identification.[17][18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the isolated byproducts, confirming their identity.[19][21][22][23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile byproducts and can provide valuable fragmentation patterns for identification.

Troubleshooting Guides

Scenario 1: Low Yield of this compound in a Reduction Reaction
Observed Issue Potential Cause Recommended Solution
Incomplete reaction Insufficient reducing agent, inactive catalyst, or suboptimal reaction time/temperature.Increase the equivalents of the reducing agent (e.g., iron powder, NaBH4), use a fresh or more active catalyst (e.g., Pt/C, Pd/C), and optimize the reaction time and temperature.[1][4]
Presence of significant amounts of colored impurities (red/orange) Formation of azo and azoxy byproducts due to condensation of intermediates.[7][9][10][11]Ensure complete reduction by using a stronger reducing system or optimizing reaction conditions. Acidic conditions can sometimes minimize the formation of these condensation products.
Formation of dehalogenated products Over-reduction or use of a non-selective catalyst.[12][13][14][15][16]Use a more selective catalyst system, such as a sulfided platinum catalyst, and carefully control the reaction temperature and hydrogen pressure.[13][14]
Scenario 2: Poor Conversion in a Buchwald-Hartwig Amination
Observed Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalyst, inappropriate ligand or base, or poor quality of reagents/solvents.Screen different palladium precatalysts and phosphine ligands. Ensure the base (e.g., NaOtBu, Cs2CO3) is strong enough and freshly opened. Use anhydrous, deoxygenated solvents.[25][26][27]
Significant hydrodehalogenation of the aryl halide The catalytic cycle favors reduction over amination.This can be influenced by the ligand and base combination. Experiment with different ligands, particularly bulky electron-rich phosphines, which can promote reductive elimination over competing side reactions.[28]
Reaction stalls at partial conversion Catalyst deactivation or product inhibition.Increase catalyst loading or consider a slow addition of the aryl halide. Ensure efficient stirring, especially with heterogeneous bases.

Quantitative Data Summary

The following table summarizes potential byproducts and their typical (though highly condition-dependent) formation levels. Specific quantitative data for the synthesis of this compound is not extensively published; these are estimates based on related reactions.

Synthetic RouteByproductTypical Formation Level
Reduction of 3-chloro-4-fluoronitrobenzene Azoxy/Azo Compounds1-10%
Dehalogenated Anilines2-15%
Nitroso/Hydroxylamine Intermediates<5% (transient)
Buchwald-Hartwig Amination Hydrodehalogenated Arene5-20%
Diarylation Product1-5%

Experimental Protocols

1. Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

  • Apparatus: A pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer and temperature control.

  • Reagents:

    • 3-Chloro-4-fluoronitrobenzene (1.0 eq)

    • Platinum on carbon (1% Pt/C, 0.5-2 mol%)[4]

    • Solvent (e.g., Ethanol, Ethyl Acetate)

    • Hydrogen gas

  • Procedure:

    • Charge the reactor with 3-chloro-4-fluoronitrobenzene and the solvent.

    • Add the Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Buchwald-Hartwig Amination of 1-Bromo-3-chloro-4-fluorobenzene with Aniline

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Reagents:

    • 1-Bromo-3-chloro-4-fluorobenzene (1.0 eq)

    • Aniline (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)2, 1-5 mol%)

    • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP; 1.1-1.2 eq relative to Pd)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous, deoxygenated toluene

  • Procedure:

    • To the reaction flask, add Pd(OAc)2, the phosphine ligand, and NaOtBu under an inert atmosphere.

    • Add anhydrous toluene and stir for a few minutes to form the active catalyst.

    • Add aniline followed by 1-bromo-3-chloro-4-fluorobenzene.

    • Heat the reaction mixture to reflux (around 110°C).

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway_Reduction cluster_byproducts Byproduct Formation 3-Chloro-4-fluoronitrobenzene 3-Chloro-4-fluoronitrobenzene 3-Chloro-4-fluoronitrosobenzene 3-Chloro-4-fluoronitrosobenzene 3-Chloro-4-fluoronitrobenzene->3-Chloro-4-fluoronitrosobenzene Reduction N-(3-chloro-4-fluorophenyl)hydroxylamine N-(3-chloro-4-fluorophenyl)hydroxylamine 3-Chloro-4-fluoronitrosobenzene->N-(3-chloro-4-fluorophenyl)hydroxylamine Reduction Azoxy/Azo Compounds Azoxy/Azo Compounds 3-Chloro-4-fluoronitrosobenzene->Azoxy/Azo Compounds Condensation This compound This compound N-(3-chloro-4-fluorophenyl)hydroxylamine->this compound Reduction N-(3-chloro-4-fluorophenyl)hydroxylamine->Azoxy/Azo Compounds Condensation

Caption: Reaction pathway for the reduction of 3-chloro-4-fluoronitrobenzene.

Buchwald_Hartwig_Workflow cluster_main Main Reaction cluster_side Side Reactions Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Hydrodehalogenation Hydrodehalogenation Aryl Halide->Hydrodehalogenation Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Amine Amine Complexation & Deprotonation Complexation & Deprotonation Amine->Complexation & Deprotonation Beta-Hydride Elimination Beta-Hydride Elimination Amine->Beta-Hydride Elimination Complexation & Deprotonation->Reductive Elimination Target Product Target Product Reductive Elimination->Target Product Catalyst Precursor Catalyst Precursor Catalyst Precursor->Oxidative Addition

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(3-Chloro-4-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent exposure to air and moisture. The compound is also known to be sensitive to light, so it should be stored in a light-resistant container.[2][3]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: What are the expected hazardous decomposition products of this compound?

A3: Upon decomposition, this compound can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1][2]

Q4: What are the potential degradation pathways for this compound under stress conditions?

A4: Based on studies of similar halogenated anilines, potential degradation pathways include:

  • Hydrolysis: While generally stable, forced hydrolysis under strong acidic or basic conditions may lead to the formation of corresponding phenols.

  • Oxidation: Oxidation can be complex, potentially leading to the formation of nitroso-compounds, nitrobenzenes, or polymeric materials.[4]

  • Photodegradation: Exposure to UV light can induce degradation, potentially forming colored impurities. Studies on similar chloroanilines suggest the formation of intermediates like chlorophenols, aminophenols, and benzoquinones.[2]

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Discoloration of the Compound Upon Storage
  • Symptom: The compound, which is typically a light-colored solid, develops a darker color (e.g., brown, purple, or black) over time.

  • Potential Cause: Exposure to air and/or light. Anilines are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.

    • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Purity Check: Before use, it is advisable to check the purity of the discolored material using a suitable analytical technique like HPLC or TLC to assess the extent of degradation.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using different batches or even the same batch of the compound over time.

  • Potential Cause: Degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a properly stored solid sample.

    • Solution Stability: If solutions need to be stored, conduct a preliminary stability study of the compound in the chosen solvent under the intended storage conditions (e.g., temperature, light exposure).

    • Quality Control: Implement a routine quality control check (e.g., by HPLC) on the stock solutions to ensure their integrity before use.

Issue 3: Poor Peak Shape and Reproducibility in HPLC Analysis
  • Symptom: Tailing peaks, broad peaks, or shifting retention times during HPLC analysis of this compound.

  • Potential Cause:

    • Interaction of the basic aniline group with residual silanols on the HPLC column.

    • Inappropriate mobile phase pH.

    • Column degradation.

    • Improper sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state. For basic compounds like anilines, a slightly acidic pH (e.g., 3-4) is often beneficial.

      • Consider adding a competing base (e.g., triethylamine) to the mobile phase in small concentrations to mask residual silanol groups on the column.

    • Column Selection: Use a high-purity, end-capped silica column or a column specifically designed for the analysis of basic compounds.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

    • System Maintenance: Regularly perform system maintenance, including checking for leaks, ensuring proper pump performance, and equilibrating the column thoroughly before each run.[5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionRecommended ConditionsPotential Degradation Products (based on similar anilines)
Acid Hydrolysis 0.1 M HCl at 60-80°C for up to 24 hours3-Chloro-4-fluorophenol
Base Hydrolysis 0.1 M NaOH at 60-80°C for up to 24 hours3-Chloro-4-fluorophenol
Oxidative 3-30% H₂O₂ at room temperature for up to 24 hoursOxidized derivatives (e.g., nitroso, nitro), polymeric impurities
Thermal Dry heat at a temperature below the melting point (e.g., 60-80°C) for up to 48 hoursMinimal degradation expected if stored properly
Photolytic Exposure to UV light (e.g., 254 nm or 365 nm) and visible lightColored impurities, phenolic compounds, benzoquinones

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh this compound Dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) Start->Dissolve Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Dissolve->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Dissolve->Oxidative Thermal Thermal (e.g., 80°C) Dissolve->Thermal Photo Photolytic (e.g., UV/Vis light) Dissolve->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to appropriate concentration Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method Development (General Protocol)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential interferences like degradation products, process impurities, or excipients.

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~3)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis
Injection Volume 10 µL

Method Validation Workflow

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application Optimize Optimize HPLC Parameters (Column, Mobile Phase, Gradient) Specificity Specificity (Resolution from degradants) Optimize->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Stability Testing Robustness->Routine

Caption: Workflow for stability-indicating HPLC method validation.

Potential Degradation Signaling Pathway

The following diagram illustrates a hypothetical degradation pathway based on known reactions of similar aniline compounds. This is a predictive representation and should be confirmed experimentally.

Degradation_Pathway cluster_photo Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) Parent This compound Phenol 4-Amino-2-chloro-1-fluorobenzene Parent->Phenol UV/Vis Light Nitroso Nitroso Derivative Parent->Nitroso H₂O₂ Polymer Polymeric Impurities Parent->Polymer Oxidative Coupling Hydrolyzed 3-Chloro-4-fluorophenol Parent->Hydrolyzed Acid/Base, Heat Benzoquinone Substituted Benzoquinone Phenol->Benzoquinone Further Oxidation Nitro Nitro Derivative Nitroso->Nitro Further Oxidation

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Optimizing N-Arylation of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of 4-(3-Chloro-4-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-arylation of this compound?

A1: The most prevalent and versatile method for the N-arylation of anilines, including halogenated ones like this compound, is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between the aniline and an aryl halide or triflate.

Q2: Why is the Buchwald-Hartwig amination preferred over classical methods like the Ullmann condensation?

A2: The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper.[2][4]

Q3: What are the key components of a Buchwald-Hartwig N-arylation reaction?

A3: A typical Buchwald-Hartwig amination reaction consists of the aryl halide (or triflate), the amine (in this case, this compound), a palladium catalyst precursor, a phosphine ligand, and a base in an appropriate solvent.[5]

Q4: How do the electronic properties of this compound affect the N-arylation reaction?

A4: The presence of electron-withdrawing chloro and fluoro substituents makes this compound less nucleophilic. This can slow down the rate of the C-N bond-forming step.[6] Therefore, a carefully selected catalyst system with electron-rich and sterically hindered phosphine ligands is often necessary to achieve good yields.[7]

Q5: Can I use copper-based catalysts for this reaction?

A5: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann or Chan-Lam coupling, is an alternative.[4] However, these reactions may require different ligands and reaction conditions compared to palladium-catalyzed systems. For electron-deficient anilines, palladium catalysis is generally more developed and reliable.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of this compound.

Issue 1: Low or No Conversion to the Desired N-arylated Product

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Using pre-formed Pd(0) sources or specific precatalysts can be beneficial.[8] Check for potential catalyst poisoning by impurities in the starting materials or solvent.
Inappropriate Ligand The choice of ligand is crucial. For electron-deficient anilines, bulky, electron-rich phosphine ligands like BrettPhos or X-Phos are often effective.[1][9] Consider screening a variety of ligands to find the optimal one for your specific aryl halide partner.
Incorrect Base The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[5][10] The strength and solubility of the base can significantly impact the reaction rate and yield.
Low Reaction Temperature While some modern catalytic systems work at room temperature, many N-arylation reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.
Poor Solvent Choice The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Common solvents include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction outcome.[5]

Issue 2: Formation of Side Products

Side Product Possible Cause Suggested Solution
Hydrodehalogenation of Aryl Halide Presence of water or other protic impurities.Ensure all reagents and solvents are scrupulously dried.
Homocoupling of Aryl Halide Inefficient trapping of the oxidative addition complex by the aniline.Increase the concentration of the aniline or use a more active catalyst system.
Diarylation of the Aniline This is less common with secondary aniline products but can occur with primary anilines.Use a bulky ligand to sterically hinder a second arylation event. Adjust the stoichiometry of the reactants.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-arylation:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium precatalyst (0.01-0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., toluene, 5 mL) via syringe under the inert atmosphere.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of N-arylation

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃X-PhosNaOtBuToluene10092
2Pd₂(dba)₃RuPhosNaOtBuToluene10085
3Pd(OAc)₂BrettPhosCs₂CO₃Dioxane11088
4Pd(OAc)₂SPhosK₃PO₄t-BuOH10075
5Pd₂(dba)₃dppfLiHMDSTHF8065

Note: Yields are representative and can vary based on the specific aryl halide and reaction time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - Aryl Halide - Aniline - Ligand - Pd Precatalyst B Add to Schlenk Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent and Base C->D E Heat and Stir D->E F Monitor Reaction (TLC, GC/MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: A generalized experimental workflow for the N-arylation reaction.

Troubleshooting_Tree Start Low or No Product Yield Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the ligand appropriate? A1_Yes->Q2 Sol1 Action: - Use fresh catalyst/precatalyst - Ensure inert atmosphere A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base/solvent system optimal? A2_Yes->Q3 Sol2 Action: - Screen bulky, electron-rich  phosphine ligands (e.g., X-Phos,  BrettPhos) A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Reaction Parameters A3_Yes->End Sol3 Action: - Screen different bases  (NaOtBu, Cs2CO3, LiHMDS) - Ensure anhydrous solvent A3_No->Sol3 Sol3->Q3

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

References

Technical Support Center: Production of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(3-Chloro-4-fluorophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the production of this compound at scale?

A1: The most prevalent and scalable synthetic routes for this compound involve the coupling of 3-chloro-4-fluoroaniline with a suitable phenylating agent. The two primary methods employed are the Buchwald-Hartwig amination and the Ullmann condensation.[1] A common precursor, 3-chloro-4-fluoroaniline, is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.[2][3]

Q2: What are the critical process parameters to monitor during the scale-up of a Buchwald-Hartwig amination for this synthesis?

A2: When scaling up a Buchwald-Hartwig amination, several parameters are critical for ensuring reaction efficiency, safety, and product quality. These include:

  • Catalyst and Ligand Selection and Loading: The choice of palladium precursor and phosphine ligand is crucial. Different ligands can significantly impact reaction rate and selectivity. Catalyst loading should be optimized to be as low as possible for cost-effectiveness and to minimize residual palladium in the final product.

  • Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium tert-butoxide, potassium carbonate) are critical. The base must be strong enough to deprotonate the aniline but not so strong as to cause significant side reactions or degradation of starting materials or product.

  • Solvent Selection and Purity: The reaction is sensitive to the solvent. Toluene, dioxane, and THF are commonly used. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

  • Temperature Control: These reactions are often exothermic.[4][5] Adequate temperature control is essential to prevent runaway reactions and minimize side product formation.

  • Mixing Efficiency: As the reaction mixture can be heterogeneous, efficient agitation is necessary to ensure good mass transfer between the reactants, catalyst, and base.

Q3: What are the primary safety concerns when scaling up the production of this compound?

A3: The primary safety concerns during scale-up include:

  • Exothermic Reactions: Both Buchwald-Hartwig and Ullmann reactions can be exothermic.[4][5] It is crucial to have robust temperature control and an emergency cooling plan in place. Heat flow calorimetry studies are recommended to understand the thermal profile of the reaction before moving to a larger scale.

  • Handling of Pyrophoric Reagents: Some reagents, like finely divided palladium on carbon (for nitro reduction) or certain strong bases, can be pyrophoric. Proper handling procedures under an inert atmosphere are necessary.

  • Toxicity of Reagents and Product: Arylamines and their precursors can be toxic. Appropriate personal protective equipment (PPE) should be worn, and the reactions should be carried out in well-ventilated areas or in closed systems.

  • Solvent Hazards: The use of flammable organic solvents requires appropriate fire safety measures.

Q4: How can I effectively remove the palladium catalyst from my final product on a large scale?

A4: Removing residual palladium to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a critical step. Common methods for palladium removal at scale include:

  • Carbon Treatment: Activated carbon is widely used to adsorb residual palladium. The choice of carbon grade and the treatment conditions (temperature, time) need to be optimized.

  • Scavenging Resins: Various functionalized resins are commercially available that can selectively bind to palladium.

  • Extraction: Aqueous washes with solutions containing chelating agents can be effective.

  • Crystallization: Often, multiple crystallizations of the final product are necessary to bring the palladium levels down to the required specifications.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalystEnsure the palladium precursor is of good quality and the ligand is not degraded. Use a pre-catalyst if possible.
Insufficiently anhydrous or deoxygenated solventUse freshly distilled, anhydrous, and thoroughly deoxygenated solvent.
Inappropriate baseThe base may not be strong enough to effect the reaction. Consider screening other bases such as NaOt-Bu, K2CO3, or Cs2CO3.
Low reaction temperatureGradually increase the reaction temperature while carefully monitoring for exotherms.
Formation of Side Products (e.g., hydrodehalogenation, diarylation) High catalyst loadingOptimize the catalyst loading to the minimum effective amount.
High reaction temperature or prolonged reaction timeMonitor the reaction progress by HPLC and stop the reaction once the starting material is consumed.
Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).
Difficulties in Product Isolation/Purification Product is an oil or difficult to crystallizeConsider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Presence of closely related impuritiesOptimize the reaction conditions to minimize side product formation. Employ chromatographic purification if necessary, though this can be challenging at scale. Consider a multi-step crystallization process with different solvent systems.
Inconsistent Results Batch-to-Batch Variability in raw material qualityQualify all raw materials (starting materials, catalyst, ligand, base, solvent) before use.
Inefficient mixing at larger scaleEnsure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity.
Poor temperature controlUse a reactor with good heat transfer capabilities and a reliable temperature control system.

Experimental Protocols

Representative Lab-Scale Synthesis of 3-Chloro-4-fluoroaniline (Precursor)

This protocol is based on the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a suitable hydrogenation reactor, add 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of 3-chloro-4-fluoronitrobenzene to the catalyst is typically between 200:1 and 400:1.[3]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove oxygen.

  • Pressurize the reactor with hydrogen gas to 0.1-5 MPa.[3]

  • Heat the reaction mixture to 50-100°C with vigorous stirring.[3]

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 1-10 hours).[3]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Filter the reaction mixture while hot to remove the catalyst.

  • The crude 3-chloro-4-fluoroaniline can be purified by distillation or recrystallization to achieve high purity (>99.5%).[3]

Expected Yield: >94%[3]

Representative Lab-Scale Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates and scale.

Materials:

  • 3-chloro-4-fluoroaniline

  • An appropriate aryl halide or pseudo-halide (e.g., bromobenzene, chlorobenzene, or a corresponding triflate)

  • Palladium pre-catalyst (e.g., Pd2(dba)3 or a specific pre-catalyst)

  • Phosphine ligand (e.g., a biarylphosphine like XPhos or a related ligand)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Potassium Carbonate (K2CO3))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 3-chloro-4-fluoroaniline, the aryl halide/pseudo-halide, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with efficient stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or, more suitably for scale-up, by crystallization.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for the Synthesis of 3-chloro-4-fluoroaniline

ParameterValueReference
Starting Material3-chloro-4-fluoronitrobenzene[3]
Catalyst1% Pt/C[3]
Substrate to Catalyst Ratio (w/w)200-400 : 1[3]
Hydrogen Pressure0.1 - 5 MPa[3]
Temperature50 - 100 °C[3]
Reaction Time1 - 10 hours[3]
Yield> 94%[3]
Purity (after purification)> 99.5%[3]

Table 2: General Comparison of Buchwald-Hartwig and Ullmann Couplings for Diarylamine Synthesis

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Ligands Phosphine-basedOften ligand-free or with simple ligands
Reaction Temperature Generally milder (often < 120°C)Typically higher temperatures required (>150°C)
Substrate Scope Broader, tolerates a wider range of functional groupsMore limited, often requires activated aryl halides
Base Strong, non-nucleophilic bases (e.g., alkoxides)Often inorganic bases (e.g., K2CO3)
Scale-up Challenges Catalyst cost and removal, exothermicityHigh temperatures, potential for side reactions

Visualizations

Experimental_Workflow cluster_0 Precursor Synthesis cluster_1 C-N Coupling Reaction cluster_2 Purification A 3-chloro-4-fluoronitrobenzene B Catalytic Hydrogenation (Pt/C, H2) A->B C 3-chloro-4-fluoroaniline B->C E Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) C->E D Aryl Halide/Triflate D->E F Crude 4-(3-Chloro-4- fluorophenyl)aniline E->F G Work-up & Extraction F->G H Crystallization / Chromatography G->H I Pure 4-(3-Chloro-4- fluorophenyl)aniline H->I

Caption: Overall workflow for the production of this compound.

Troubleshooting_Decision_Tree Start Low Conversion in Coupling Reaction CheckCatalyst Is the catalyst/ligand active and handled under inert conditions? Start->CheckCatalyst CheckConditions Are the reaction temperature and time sufficient? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Replace catalyst/ligand. Use pre-catalyst if possible. CheckCatalyst->ReplaceCatalyst No CheckBase Is the base appropriate and of good quality? CheckConditions->CheckBase Yes IncreaseTemp Increase temperature and/or reaction time. Monitor for side products. CheckConditions->IncreaseTemp No CheckSolvent Is the solvent anhydrous and deoxygenated? CheckBase->CheckSolvent Yes ScreenBases Screen alternative bases (e.g., NaOt-Bu, K3PO4). CheckBase->ScreenBases No PurifySolvent Use freshly dried and deoxygenated solvent. CheckSolvent->PurifySolvent No End Problem Resolved CheckSolvent->End Yes ReplaceCatalyst->End IncreaseTemp->End ScreenBases->End PurifySolvent->End

Caption: Troubleshooting decision tree for low conversion in C-N coupling reactions.

References

Technical Support Center: Resolving Impurities in 4-(3-Chloro-4-fluorophenyl)aniline Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-fluorophenyl)aniline. Our goal is to help you identify, quantify, and resolve impurities in your samples to ensure the quality and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities often stem from the synthetic route used for its preparation. The primary method involves the reduction of 3-chloro-4-fluoronitrobenzene.[1][2] Therefore, potential impurities include:

  • Unreacted Starting Material: 3-chloro-4-fluoronitrobenzene may be present if the reduction reaction is incomplete.[1][2]

  • Isomeric Impurities: Positional isomers such as other chloro-fluoroaniline isomers can be introduced during the synthesis of the nitroaromatic precursor.[3][4]

  • Byproducts of Reduction: Depending on the reducing agent and reaction conditions, various byproducts can be formed. For instance, using metallic iron for reduction can lead to iron sludge containing benzene ring amines.[2]

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol or methanol, may be present.[2][5]

Q2: My this compound sample has a slight discoloration. Does this indicate the presence of impurities?

A2: Yes, discoloration can be an indicator of impurities. Pure this compound is typically a white to off-white crystalline solid.[1] A yellow or brownish tint can suggest the presence of oxidation products or residual starting materials like the yellowish 3-chloro-4-fluoronitrobenzene.[6] Aromatic amines, in general, are susceptible to oxidation, which can lead to discoloration.[7]

Q3: What analytical techniques are best suited for identifying and quantifying impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and commonly used techniques.[8][9]

  • HPLC is excellent for separating non-volatile and thermally sensitive compounds, making it ideal for quantifying isomeric impurities and unreacted starting materials.[4]

  • GC-MS is highly sensitive and provides structural information, which is invaluable for identifying unknown impurities.[10][11][12] However, derivatization may sometimes be necessary for polar analytes.[10]

Q4: What is a typical acceptable purity level for this compound used in pharmaceutical development?

A4: For use in pharmaceutical development, the purity of starting materials and intermediates is critical. Typically, a purity of ≥99.5% as determined by HPLC is required.[2][5][13] However, specific project requirements and regulatory guidelines should always be consulted.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause 1: Contaminated Mobile Phase or System

  • Troubleshooting Step: Run a blank gradient (mobile phase without sample injection). If peaks are still present, prepare fresh mobile phase with HPLC-grade solvents and purge the system thoroughly.

Possible Cause 2: Presence of Isomeric Impurities

  • Troubleshooting Step: Obtain reference standards for potential isomers if available. Spike a small amount of the standard into your sample and observe if the peak area of the unknown impurity increases. This can help in confirming the identity of the isomer.

Possible Cause 3: Unreacted Starting Material

  • Troubleshooting Step: Prepare a standard solution of 3-chloro-4-fluoronitrobenzene and inject it into the HPLC system using the same method. Compare the retention time with the unknown peak in your sample chromatogram.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Possible Cause 1: Inappropriate Column or Mobile Phase

  • Troubleshooting Step: Ensure you are using a suitable column, such as a C18 column, which is effective for separating aromatic amines.[4] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid) to improve resolution.[8]

Possible Cause 2: Column Overload

  • Troubleshooting Step: Reduce the injection volume or dilute your sample. Overloading the column can lead to broad, tailing peaks.

Possible Cause 3: Column Degradation

  • Troubleshooting Step: If the column has been used extensively, its performance may have degraded. Flush the column according to the manufacturer's instructions or replace it with a new one.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general method for determining the purity of this compound samples.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 70% A, ramp to 30% A over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL for injection.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no system peaks.

  • Inject the prepared sample solution.

  • Identify the main peak corresponding to this compound.

  • Calculate the area percent of all peaks to determine the purity.

Protocol 2: Purification by Recrystallization

This protocol describes a method to purify this compound containing non-polar impurities.

1. Materials:

  • Impure this compound

  • Ethanol or a mixture of Ethanol and Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble in hot ethanol, a mixed solvent system (e.g., ethanol/water) can be used. Add hot ethanol to dissolve the solid, and then add hot water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]

Visualizations

Impurity Identification and Resolution Workflow

cluster_0 Impurity Analysis cluster_1 Impurity Identification cluster_2 Resolution Strategy cluster_3 Verification A Initial Sample Analysis (HPLC/GC-MS) B Impurity Detected? A->B C Purity Meets Specification B->C No E Characterize Impurity (MS, NMR) B->E Yes D Proceed with Experiment C->D F Known or Unknown? E->F G Known Impurity (e.g., Starting Material) F->G Known H Unknown Impurity F->H Unknown I Select Purification Method G->I H->I J Recrystallization I->J K Column Chromatography I->K L Re-synthesis I->L M Analyze Purified Sample (HPLC/GC-MS) J->M K->M N Purity Meets Specification M->N N->I No O Release for Use N->O Yes start Impurity Profile Identified q1 Is the impurity a starting material or a closely related isomer? start->q1 a1_yes Recrystallization (if solubilities differ significantly) q1->a1_yes Yes a1_no Are there multiple impurities with varying polarities? q1->a1_no No a2_yes Column Chromatography a1_no->a2_yes Yes a2_no Is the impurity present at a very high concentration? a1_no->a2_no No a3_yes Consider Re-synthesis or large-scale purification a2_no->a3_yes Yes a3_no Standard Recrystallization a2_no->a3_no No

References

Preventing over-chlorination in aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chlorination of aniline, with a specific focus on preventing over-chlorination.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of chlorinated anilines.

Issue 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with low selectivity.

This is a common issue due to the high reactivity of the aniline ring. To improve selectivity, consider the following troubleshooting steps:

  • Protect the Amine Group: The amino group is a strong activating group. Protecting it as an acetanilide can moderate its activating effect, leading to more controlled chlorination.

  • Choice of Chlorinating Agent: Different chlorinating agents offer varying levels of reactivity and selectivity.

    • Mild Agents: N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[1][2]

    • Highly Selective Systems: For specific regioselectivity, consider specialized catalytic systems. For instance, a secondary amine organocatalyst with sulfuryl chloride can achieve high ortho-selectivity.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of polychlorinated byproducts.[5][6]

  • Solvent Choice: The solvent can significantly influence the reaction's outcome. Non-polar solvents can sometimes help to moderate the reaction.[6][7]

Issue 2: My reaction is yielding the wrong isomer (e.g., primarily para-substituted when ortho-substituted is desired).

Regioselectivity is a critical aspect of aniline chlorination. Here’s how to troubleshoot unfavorable isomer distribution:

  • Directed Chlorination: Employing a directing group can force chlorination to a specific position. For instance, certain catalysts can favor ortho-chlorination.[3][8][9]

  • Catalyst Systems for Regioselectivity:

    • Ortho-Selective: A metal-free approach using a secondary amine organocatalyst and sulfuryl chloride has been shown to be highly ortho-selective.[3][4][10]

    • Para-Selective: Using copper(II) chloride in ionic liquids can yield predominantly the para-chlorinated product.[11][12]

  • Steric Hindrance: Introducing a bulky protecting group on the amine can sterically hinder the ortho positions, thereby favoring para-substitution.

Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation or side reactions.

The formation of dark-colored byproducts is often due to the oxidation of aniline or the chlorinated aniline products.

  • Exclusion of Water and Air: Aniline and its derivatives are susceptible to oxidation. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. The presence of water can lead to the formation of oxidation products.

  • Control of Reaction Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions and degradation. Maintain strict temperature control throughout the addition of reagents and the reaction period.

  • Purification of Starting Materials: Impurities in the starting aniline can act as catalysts for polymerization or degradation. Ensure your aniline is freshly distilled or purified before use.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of aniline chlorination?

The chlorination of aniline is an electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring, making it highly susceptible to attack by an electrophilic chlorine species (Cl+). This activation directs substitution primarily to the ortho and para positions. The reaction can proceed through a nitrenium ion intermediate.[13][14][15]

Q2: What are the most common byproducts in aniline chlorination?

Besides the desired chlorinated aniline isomers, common byproducts include:

  • Polychlorinated anilines (di-, tri-, and even tetra-chlorinated).[2][16]

  • Oxidation and polymerization products, often appearing as dark, tarry substances.

  • If using N-chlorosuccinimide (NCS), succinimide is a major byproduct.[2]

  • Haloacetonitriles and (chloro)benzoquinone imines can also be formed as disinfection byproducts in certain contexts.[17]

Q3: How can I analyze the product mixture to determine the isomeric ratio?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different chlorinated aniline isomers and byproducts.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for separating and quantifying the components of the reaction mixture.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the structure of the products and, in some cases, the isomeric ratio in the crude mixture.

Q4: Is it necessary to protect the aniline's amino group before chlorination?

While not always mandatory, protecting the amino group is a highly effective strategy to prevent over-chlorination and control regioselectivity.[11][12] The most common protecting group is acetyl, forming acetanilide. This group moderates the activating effect of the amine, allowing for more controlled chlorination. The protecting group can be subsequently removed by hydrolysis.

Data Presentation

Table 1: Comparison of Different Chlorination Methods for Aniline

MethodChlorinating AgentCatalyst/SolventMajor Product(s)Yield (%)Reference
OrganocatalyticSulfuryl chlorideDiisopropylamine / Tolueneortho-Chloroaniline95[3]
Ionic LiquidCopper(II) chloride1-Hexyl-3-methylimidazolium chloridepara-ChloroanilineHigh[11][12]
N-ChlorosuccinimideNCSAcetonitrile2,4,6-Trichloroaniline88[2][20]
Hydrofluoric Acid MediumChlorineHydrofluoric Acidortho,ortho'-DichloroanilineGood[21]

Experimental Protocols

Protocol 1: Ortho-Selective Chlorination of Aniline using an Organocatalyst

This protocol is based on the work of Xiong and Yeung for the highly ortho-selective chlorination of anilines.[3][9]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aniline substrate (1.0 mmol) and the diisopropylamine organocatalyst (0.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature (25 °C).

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (1.1 mmol) in anhydrous toluene (2 mL) to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ortho-chloroaniline.

Protocol 2: Para-Selective Chlorination of Aniline in an Ionic Liquid

This protocol is adapted from the procedure described for the regioselective chlorination using copper halides in ionic liquids.[11][12]

  • Reaction Setup: In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) and copper(II) chloride (2.0 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium chloride.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water to remove any remaining ionic liquid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Troubleshooting_Overchlorination start Problem: Over-chlorination & Low Selectivity solution1 Protect Amine Group (e.g., Acetanilide) start->solution1 Moderates reactivity solution2 Optimize Chlorinating Agent start->solution2 Varying reactivity solution3 Control Reaction Temperature start->solution3 Reduces side reactions solution4 Select Appropriate Solvent start->solution4 Influences kinetics outcome Improved Selectivity & Reduced Over-chlorination solution1->outcome solution2->outcome solution3->outcome solution4->outcome Regioselectivity_Control problem Problem: Incorrect Isomer Formation strategy1 Use ortho-Directing Catalyst System problem->strategy1 e.g., Secondary Amine Organocatalyst strategy2 Use para-Directing Catalyst System problem->strategy2 e.g., CuCl2 in Ionic Liquid strategy3 Introduce Bulky Protecting Group problem->strategy3 Steric hindrance ortho_path Desired Product: ortho-Chloroaniline para_path Desired Product: para-Chloroaniline strategy1->ortho_path strategy2->para_path strategy3->para_path

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(3-Chloro-4-fluorophenyl)aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4-(3-chloro-4-fluorophenyl)aniline and its derivatives against other established alternatives. The information presented herein is supported by experimental data from various scientific publications, offering an objective overview for researchers and professionals in the field of drug discovery and development.

Kinase Inhibition: Targeting EGFR and ErbB2 in Cancer Therapy

The this compound scaffold is a key pharmacophore in the design of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2 (HER2). Overexpression or mutation of these kinases is a hallmark of various cancers, making them critical targets for therapeutic intervention.

Comparative Analysis of Inhibitory Potency

Derivatives of this compound have demonstrated significant inhibitory activity against EGFR and ErbB2 kinases, with potencies comparable to or exceeding those of established drugs such as Lapatinib, Gefitinib, and Erlotinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against these kinases and their effects on cancer cell proliferation.

Compound/AlternativeTarget KinaseIC50 (nM)Cell LineCell Proliferation IC50 (µM)
This compound Derivative 1 EGFR1.8A4310.09-0.21
ErbB287.8SKOV-33.5 - 49
Lapatinib EGFR10.2A431~0.16
ErbB29.8SKOV-3Not specified
Gefitinib EGFR26 - 57A5493.94 - 4.60
ErbB2-SKOV-33.5 - 49
Erlotinib EGFR2A431Not specified
ErbB2-A549Not specified

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds involves the competitive inhibition of ATP binding to the kinase domain of EGFR and ErbB2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds ErbB2 ErbB2 EGFR->ErbB2 Dimerizes with PI3K PI3K EGFR->PI3K Grb2/Sos Grb2/Sos ErbB2->Grb2/Sos Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor This compound Derivatives / Alternatives Inhibitor->EGFR Inhibits ATP binding Inhibitor->ErbB2 Inhibits ATP binding

Caption: EGFR/ErbB2 Signaling Pathway and Inhibition.

The following workflow outlines the typical experimental process for evaluating the kinase inhibitory activity of these compounds.

Kinase_Inhibition_Workflow Compound Synthesis Compound Synthesis Kinase Assay (in vitro) Kinase Assay (in vitro) Compound Synthesis->Kinase Assay (in vitro) Cell Proliferation Assay Cell Proliferation Assay Kinase Assay (in vitro)->Cell Proliferation Assay Data Analysis (IC50) Data Analysis (IC50) Cell Proliferation Assay->Data Analysis (IC50) Comparative Evaluation Comparative Evaluation Data Analysis (IC50)->Comparative Evaluation

Caption: Experimental Workflow for Kinase Inhibitor Validation.

Experimental Protocols

EGFR/ErbB2 Kinase Inhibition Assay (Cell-Free): Recombinant human EGFR and ErbB2 kinase domains are incubated with the test compound at varying concentrations in the presence of a peptide substrate and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay. IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (A431 and SKOV-3 cell lines): A431 (EGFR overexpressing) and SKOV-3 (ErbB2 overexpressing) cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. IC50 values are determined from the resulting dose-response curves.

Antimicrobial Activity

Certain derivatives of this compound have also exhibited promising antimicrobial properties against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The table below compares the MIC values of a representative this compound derivative with standard antibiotics.

Compound/AlternativeTarget OrganismMIC (µg/mL)
This compound Semicarbazone Derivative Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Ciprofloxacin (Antibiotic) Staphylococcus aureus0.25 - 1.0
Escherichia coli0.015 - 1.0
Fluconazole (Antifungal) Candida albicans0.25 - 4.0

Note: Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action and Experimental Workflow

The antimicrobial mechanism of aniline derivatives is thought to involve the disruption of essential cellular processes in microorganisms.

Antimicrobial_Mechanism cluster_targets Potential Targets Aniline Derivative Aniline Derivative Microbial Cell Microbial Cell Aniline Derivative->Microbial Cell Penetrates Cell Wall Synthesis Cell Wall Synthesis Microbial Cell->Cell Wall Synthesis Inhibits Protein Synthesis Protein Synthesis Microbial Cell->Protein Synthesis Inhibits DNA Replication DNA Replication Microbial Cell->DNA Replication Inhibits

Caption: Postulated Antimicrobial Mechanisms of Aniline Derivatives.

The following workflow is typically employed to assess antimicrobial activity.

Antimicrobial_Workflow Compound Synthesis Compound Synthesis Broth Microdilution Assay Broth Microdilution Assay Compound Synthesis->Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis

Caption: Workflow for Antimicrobial Activity Testing.

Experimental Protocol

Broth Microdilution Method: A standardized suspension of the test microorganism is added to a series of wells in a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.

Comparative Analysis of MAO-B Inhibition

The inhibitory potency of these compounds is compared with Selegiline, a well-established MAO-B inhibitor.

Compound/AlternativeIC50 (nM)
Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Varies with substitution
Selegiline 4.43 (rat brain)

Note: Data is compiled from multiple sources and experimental conditions may vary.

MAO-B Inhibition Pathway and Experimental Workflow

MAO-B inhibitors prevent the breakdown of dopamine, a neurotransmitter crucial for motor control.

MAOB_Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by DOPAC Inactive Metabolite MAO-B->DOPAC Inhibitor Aniline Derivative / Selegiline Inhibitor->MAO-B Inhibits

Caption: MAO-B Inhibition Pathway.

The evaluation of MAO-B inhibitory potential follows this general workflow.

MAOB_Workflow Compound Synthesis Compound Synthesis MAO-B Inhibition Assay (in vitro) MAO-B Inhibition Assay (in vitro) Compound Synthesis->MAO-B Inhibition Assay (in vitro) IC50 Determination IC50 Determination MAO-B Inhibition Assay (in vitro)->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

The 4-(3-Chloro-4-fluorophenyl)aniline Scaffold: A Comparative Analysis of a Privileged Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor drug discovery, the identification and optimization of core scaffolds that provide a foundation for potent and selective inhibitors is a critical endeavor. The 4-(3-chloro-4-fluorophenyl)aniline moiety has emerged as a prominent and privileged scaffold, most notably embodied in the FDA-approved MEK inhibitor, Trametinib (Mekinist®). This guide provides a comprehensive comparison of the this compound scaffold, primarily through the lens of Trametinib, against other well-established kinase inhibitor cores targeting the same signaling pathway. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of performance data, experimental methodologies, and the underlying signaling pathways.

The Rise of a Privileged Scaffold: Targeting the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key kinases like BRAF and RAS, is a hallmark of many cancers, particularly melanoma.[2] This has made the MAPK/ERK cascade a prime target for therapeutic intervention.

Kinase inhibitors targeting this pathway have revolutionized the treatment of certain cancers. At the heart of many of these inhibitors lies a core chemical scaffold responsible for binding to the kinase's active site. The this compound scaffold has proven to be particularly effective in the design of MEK1 and MEK2 inhibitors.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors like Trametinib.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Regulates Trametinib Trametinib (this compound scaffold) Trametinib->MEK Inhibits Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant MEK1/2 enzyme - Kinase buffer - ATP - Substrate (e.g., inactive ERK2) - Test compound dilutions Start->PrepareReagents Incubate Incubate MEK1/2 with test compound PrepareReagents->Incubate InitiateReaction Initiate kinase reaction by adding ATP and substrate Incubate->InitiateReaction StopReaction Stop reaction after defined time InitiateReaction->StopReaction Detect Detect product formation (e.g., phosphorylated ERK2) using methods like ADP-Glo, HTRF, or ELISA StopReaction->Detect Analyze Analyze data to determine IC50 values Detect->Analyze End End Analyze->End

References

Comparative Analysis of 4-(3-Chloro-4-fluorophenyl)aniline Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potency and structure-activity relationships of 4-(3-chloro-4-fluorophenyl)aniline analogs targeting key oncogenic kinases.

This guide provides an objective comparison of the performance of various analogs of this compound, a key scaffold in the development of targeted cancer therapies. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as kinase inhibitors.

Comparative Potency of Analogs

The this compound moiety has been incorporated into various heterocyclic scaffolds to generate potent inhibitors of several protein kinases implicated in cancer, particularly in leukemia. The following table summarizes the in vitro inhibitory potency of selected analogs against the Bcr-Abl kinase, a key driver of Chronic Myeloid Leukemia (CML).

Compound IDCore ScaffoldModificationsTarget KinaseIC50 (µM)
1 Purine2-Chloro-9-(cyclopropylmethyl)-6-(3-chloro-4-fluorophenyl)aminoBcr-Abl0.015
2 Purine2-Chloro-9-(cyclopropylmethyl)-6-(3-chloro-4-fluorophenyl)aminoBcr-Abl (T315I)>10
3 PyrimidineN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl7.4
4 BenzamideN-(2-Chloro-6-methylphenyl)-2-[(2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamideBcr-Abl0.0201
5 BenzamideN-(2-Chloro-6-methylphenyl)-2-[(2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamideBcr-Abl (T315I)0.0437

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in vitro. A lower IC50 value indicates higher potency.

Structure-Activity Relationship (SAR) Insights

The data suggests that the this compound group is a crucial pharmacophore for potent Bcr-Abl inhibition. The purine scaffold in Compound 1 demonstrates exceptional potency against wild-type Bcr-Abl. However, its efficacy is significantly diminished against the T315I "gatekeeper" mutation, a common cause of drug resistance.[1][2] In contrast, the benzamide-based analog Compound 5 retains significant activity against the T315I mutant, highlighting the importance of the core scaffold in overcoming resistance.[2] The nitrothiazole-containing thiadiazole derivative Compound 3 shows moderate activity against Abl kinase, with molecular modeling suggesting the nitrothiazole moiety plays a key role in binding to the kinase domain.[3]

Experimental Protocols

In Vitro Bcr-Abl Kinase Assay (Solid-Phase)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against Bcr-Abl kinase using a solid-phase assay with whole-cell extracts.[4]

Materials:

  • K562 cell line (human chronic myeloid leukemia, Bcr-Abl positive)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Glutathione-agarose beads

  • GST-CrkL fusion protein (or other suitable Bcr-Abl substrate)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (10 µM)

  • Test compounds dissolved in DMSO

  • Anti-phosphotyrosine antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate

  • 96-well microplates

Procedure:

  • Preparation of Substrate-Coated Beads:

    • Incubate glutathione-agarose beads with a solution of GST-CrkL fusion protein to allow for binding.

    • Wash the beads to remove unbound protein.

  • Cell Lysate Preparation:

    • Culture K562 cells to the desired density.

    • Lyse the cells using a suitable lysis buffer to obtain whole-cell extracts containing Bcr-Abl kinase.

    • Determine the protein concentration of the lysate.

  • Kinase Reaction:

    • In a 96-well plate, add the substrate-coated beads to each well.

    • Add a defined amount of K562 cell lysate to each well.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection of Substrate Phosphorylation:

    • Stop the reaction and wash the beads to remove the cell lysate and ATP.

    • Add a primary anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the beads to remove unbound primary antibody.

    • Add a secondary antibody conjugated to a detectable marker and incubate.

    • Wash the beads to remove unbound secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of phosphorylated substrate, which reflects the Bcr-Abl kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). It activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the key components of the Bcr-Abl signaling cascade.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr_Abl->GRB2 Phosphorylation PI3K PI3K Bcr_Abl->PI3K Activation JAK JAK Bcr_Abl->JAK Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis_Inhibition

Caption: Bcr-Abl Signaling Pathway in CML.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Kinase Inhibitors Derived from a 4-Anilinoquinazoline Core

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of prominent kinase inhibitors—Lapatinib, Sorafenib, and Regorafenib—structurally related to the 4-(3-Chloro-4-fluorophenyl)aniline scaffold. The analysis focuses on their performance in both laboratory (in vitro) and animal (in vivo) studies, offering valuable insights for researchers and professionals in drug development. The data presented is compiled from publicly available experimental findings.

Introduction to 4-Anilino-Based Kinase Inhibitors

Lapatinib, Sorafenib, and Regorafenib are orally active small-molecule kinase inhibitors that have become crucial in the treatment of various cancers. Their core structure, featuring an aniline or anilino-like moiety, is fundamental to their ability to bind to the ATP-binding pocket of specific protein kinases, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation. This guide will delve into the quantitative efficacy of these drugs in controlled experimental settings and their corresponding performance in living organisms, highlighting the translational aspects of their preclinical development.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of Lapatinib, Sorafenib, and Regorafenib across various cancer models.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
DrugCancer TypeCell LineIC50 (µM)Reference
Lapatinib Breast CancerBT-4740.025[1]
Breast CancerSK-BR-30.079[2]
Endometrial CancerVarious0.052 - 10.9[3]
Head and Neck CancerHN50.12[1]
Sorafenib GlioblastomaPatient-derived1.5[4][5]
Hepatocellular CarcinomaHepG2, Bel-7402(not specified)[6]
Regorafenib Colorectal CancerVarious2.6 - 10[7]
Colorectal CancerMC38~5[7]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
DrugCancer TypeAnimal ModelDosageTumor Growth InhibitionReference
Lapatinib Breast Cancer (HER2+)Nude Mice (SUM225 xenograft)(not specified)Strong inhibition[8]
Breast Cancer (Basal-like/EGFR+)Nude Mice (SUM149 xenograft)100 mg/kgRadiosensitization[8]
Esophageal Squamous Cell CarcinomaNude Mice (primary xenograft)105 mg/kg29.65% (alone), synergistic with 5-FU[9]
Sorafenib GlioblastomaNude Mice (orthotopic)(not specified)Significant suppression[4]
Hepatocellular CarcinomaMice (H22 xenograft)9 mg/kg (IV)Significant reduction[6]
Regorafenib NeuroblastomaMice (orthotopic xenograft)(not specified)Effective against tumors[10]
SarcomaMice (xenografts)30 mg/kg/daySignificant prolongation of time to event[11]

Signaling Pathways and Mechanisms of Action

The antitumor activity of these drugs stems from their ability to block key signaling pathways involved in cell growth, proliferation, and angiogenesis.

Lapatinib is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12][13] By blocking these receptors, Lapatinib disrupts the downstream PI3K/Akt and MAPK/ERK signaling cascades, which are critical for cancer cell survival and proliferation.[12][14]

Lapatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Lapatinib Mechanism of Action

Sorafenib and Regorafenib are multi-kinase inhibitors with a broader spectrum of targets. They inhibit several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[15][16] Additionally, they block the RAF/MEK/ERK signaling pathway within the tumor cells.[15][17]

MultiKinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Drug Sorafenib / Regorafenib Drug->VEGFR Drug->PDGFR RAF RAF Drug->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sorafenib/Regorafenib Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro and in vivo experiments cited.

In Vitro Cell Proliferation Assay

The anti-proliferative effects of the drugs are typically determined using a cell viability assay, such as the MTT or XTT assay.

InVitro_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of the drug start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, XTT) incubate->add_reagent read Measure absorbance with a plate reader add_reagent->read calculate Calculate IC50 values read->calculate

In Vitro Proliferation Assay Workflow

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of the drug, typically in serial dilutions. Control wells receive the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: A viability reagent (e.g., MTT, XTT) is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the drug concentration.[3]

In Vivo Tumor Xenograft Study

Xenograft models are instrumental in evaluating the efficacy of a drug in a living system.

InVivo_Workflow start Implant human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to grow to a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer drug or vehicle (e.g., oral gavage) daily randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end Euthanize mice and excise tumors for analysis monitor->end

In Vivo Xenograft Study Workflow

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The mice are then randomly assigned to a control group (receiving vehicle) and one or more treatment groups.

  • Drug Administration: The drug is administered to the treatment groups at a specified dose and schedule (e.g., daily oral gavage).

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.[8][9]

Conclusion

This comparative guide highlights the preclinical efficacy of Lapatinib, Sorafenib, and Regorafenib, all of which are structurally related to the 4-anilino scaffold. The provided data demonstrates their potent anti-cancer effects in both in vitro and in vivo settings, underscoring the importance of their respective targeted signaling pathways. The detailed experimental protocols and pathway diagrams offer a framework for understanding and potentially designing future studies in the field of kinase inhibitor drug development.

References

Structure-Activity Relationship of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a key pharmacophore in a variety of biologically active compounds. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the phenyl ring, make it a valuable moiety in the design of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their antimicrobial and anticancer activities, supported by experimental data from published studies.

Antimicrobial Activity of Semicarbazone Derivatives

A study by Ahsan et al. explored a series of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives for their antimicrobial properties. The core structure involves the this compound moiety linked to a semicarbazone group, with various substitutions on the phenylidene ring of the semicarbazone. The antimicrobial activity was evaluated against a panel of bacterial and fungal strains.

Data Summary: Antimicrobial Activity

The following table summarizes the in-vitro antimicrobial activity (zone of inhibition in mm) of key derivatives against selected bacterial and fungal strains.

Compound IDR (Substitution on phenylidene)S. aureus (mm)B. subtilis (mm)E. coli (mm)C. albicans (mm)A. niger (mm)
4f 4-Hydroxy1816151412
4g 4-Methoxy1211101615
4d 4-Nitro171514--
4k 2,4-Dichloro161413--

Data extracted from Ahsan et al.[1] '-' indicates not reported or negligible activity.

The SAR analysis reveals that electron-donating groups, such as a hydroxyl group at the para position of the phenylidene ring (compound 4f ), enhance antibacterial activity.[1] In contrast, an electron-donating methoxy group at the same position (compound 4g ) resulted in moderate antifungal activity.[1] The presence of electron-withdrawing groups like a nitro group (compound 4d ) or chloro groups (compound 4k ) also conferred good antibacterial activity.[1]

Experimental Protocols: Antimicrobial Screening

Antibacterial and Antifungal Assays: The antimicrobial activity of the synthesized semicarbazone derivatives was determined using the agar well diffusion method.

  • Preparation of Media: Nutrient agar was prepared and sterilized for bacterial cultures, while potato dextrose agar was used for fungal cultures.

  • Inoculation: The microbial cultures were evenly spread over the surface of the solidified agar plates.

  • Well Preparation: Wells of 6 mm diameter were punched into the agar plates.

  • Compound Application: A solution of each test compound (100 µg/mL in DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Anticancer Activity of a Triazole Derivative

In a separate study, a derivative incorporating the this compound scaffold into a 1,2,4-triazol-3-amine structure was evaluated for its anticancer activity. Specifically, the compound 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine demonstrated inhibitory effects against various cancer cell lines.

Data Summary: Anticancer Activity

The following table presents the growth percentage of selected cancer cell lines when treated with 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine at a concentration of 10⁻⁵ M.

Cell LineCancer TypeGrowth Percent (%)
SNB-75 CNS Cancer58.75
UO-31 Renal Cancer69.86
CCRF-CEM Leukemia73.08
EKVX Non-Small Cell Lung Cancer73.39
OVCAR-5 Ovarian Cancer76.88

Data extracted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[2] A lower growth percentage indicates higher inhibitory activity.

The data indicates that this derivative possesses moderate anticancer activity against a range of cancer cell lines, with the most promising activity observed against the CNS cancer cell line SNB-75.[2]

Experimental Protocols: Anticancer Screening

NCI-60 Human Tumor Cell Line Screen: The anticancer activity was evaluated following the protocol of the National Cancer Institute (NCI).

  • Cell Culture: The panel of 60 human cancer cell lines was grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells were seeded into 96-well microtiter plates and incubated for 24 hours before the addition of the test compound at a single concentration of 10⁻⁵ M.

  • Incubation: The plates were incubated for an additional 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) protein assay was used to determine cell viability.

  • Data Analysis: The growth percentage relative to untreated control cells was calculated.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes involved in these SAR studies, the following diagrams are provided.

SAR_Logic Core This compound Core Mod1 Modification 1: Semicarbazone Derivatives Core->Mod1 Mod2 Modification 2: Triazole Derivatives Core->Mod2 Activity1 Antimicrobial Activity Mod1->Activity1 Activity2 Anticancer Activity Mod2->Activity2

Caption: Logical relationship between the core scaffold, its modifications, and the resulting biological activities.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen Antimicrobial / Anticancer Screening Purify->Screen Data Data Collection Screen->Data Analyze SAR Analysis Data->Analyze

Caption: General experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.

Conclusion

The this compound scaffold serves as a versatile platform for the development of new therapeutic agents. The presented data highlights how modifications to this core structure can lead to compounds with significant antimicrobial or anticancer activities. The SAR information derived from these studies provides a rational basis for the future design and optimization of more potent and selective drug candidates. Further investigations into a wider range of structural modifications and biological targets are warranted to fully explore the therapeutic potential of this promising chemical entity.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-(3-Chloro-4-fluorophenyl)aniline is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this aniline derivative, focusing on key metrics of synthetic efficiency such as yield, purity, and reaction conditions. The data presented is compiled from published chemical literature and patents, offering a comprehensive overview to inform route selection for laboratory and industrial scale production.

Comparison of Synthetic Routes

The synthesis of this compound predominantly proceeds through the reduction of a nitro group precursor. The primary divergence in synthetic strategy lies in the starting material and the method of reduction. Two main routes have been identified and are compared below:

  • Route 1: Starting from 3,4-dichloronitrobenzene, which involves a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by the reduction of the nitro group.

  • Route 2: A more direct approach starting from the commercially available 3-chloro-4-fluoronitrobenzene, which only requires the reduction of the nitro group.

The following table summarizes the quantitative data for these synthetic routes.

Route Starting Material Key Steps Reaction Conditions Yield (%) Purity (%) Reference
1 3,4-Dichloronitrobenzene1. Fluorination2. Hydrogenation1. KF, DMSO2. H2, 10% Pd-C, Methanol, Room Temp., 6h90 (for hydrogenation step)99.5 (HPLC)[1]
2a 3-Chloro-4-fluoronitrobenzeneCatalytic HydrogenationH2, 1% Pt/C, 50-100°C, 1-10h, 0.1-5 MPa>94>99.5[2][3]
2b 3-Chloro-4-fluoronitrobenzeneReduction with IronFe, HCl, Ethanol/Water, 80-90°CNot specifiedNot specified[2]
2c 3-Chloro-4-fluoronitrobenzeneReduction with Erbium ChlorideErCl3, NaBr, 3-amino-3-(4-ethylphenyl)propionic acid, 85°C, 4h92Not specified[4]

Analysis:

Route 2a, employing catalytic hydrogenation with Platinum on carbon (Pt/C), demonstrates the highest reported yield and purity, making it a highly efficient method for the synthesis of this compound.[3] The process also benefits from the absence of organic solvents, which is advantageous from an environmental and safety perspective.[2]

Route 1, while starting from a cheaper and more readily available starting material (3,4-dichloronitrobenzene), involves an additional fluorination step. The reported yield of 90% for the hydrogenation step is high, but the overall yield for the two-step process will be lower.[1]

Route 2b, using iron in acidic conditions, is a classic method for nitro group reduction. While effective, this method is known to generate significant amounts of iron sludge, posing environmental and waste disposal challenges.[2]

Route 2c presents an alternative reduction method using erbium chloride, with a reported yield of 92%.[4] However, the use of less common reagents might be a consideration for large-scale synthesis.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below.

Route 1: From 3,4-Dichloronitrobenzene

Step 1: Fluorination of 3,4-Dichloronitrobenzene

A mixture of 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and a catalyst is heated in a fluorination kettle. The reaction is carried out without a solvent at a temperature of 140-150°C and a pressure of 0-0.05 MPa.[5] The resulting 3-chloro-4-fluoronitrobenzene is then washed with water to remove by-products.[5]

Step 2: Hydrogenation of 3-Chloro-4-fluoronitrobenzene

In a reactor, 40 kg of 3-chloro-4-fluoronitrobenzene, 2 kg of 10% Pd-C, and 400 L of methanol are combined. The reactor is purged with hydrogen twice. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 6 hours. Reaction completion is monitored by TLC. After the reaction, the remaining hydrogen is vented, and the catalyst is filtered off. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 29.8 kg of 3-chloro-4-fluoroaniline as a white crystalline solid (90% yield, 99.5% HPLC purity).[1]

Route 2a: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

3-chloro-4-fluoronitrobenzene and a 1% Pt/C catalyst are charged into a reactor. The mass ratio of the nitro compound to the catalyst is between 200:1 and 400:1. The reactor is first purged with an inert gas and then with hydrogen. The reaction is carried out under a hydrogen atmosphere of 0.1-5 MPa at a temperature of 50-100°C for 1-10 hours.[2][3] After the reaction is complete, the crude product is filtered while hot and then purified by distillation or rectification to obtain the final product with a purity of over 99.5% and a yield exceeding 94%.[3]

Route 2b: Reduction of 3-Chloro-4-fluoronitrobenzene with Iron

3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water are added to a reactor and heated to 60°C with stirring. Hydrochloric acid is then added to maintain the reaction temperature at 80-90°C. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is dried, filtered, and the solvent is removed. The final product is obtained by distillation.[2]

Route 2c: Reduction of 3-Chloro-4-fluoronitrobenzene with Erbium Chloride

In a reaction vessel, 0.83 mol of erbium chloride powder, 150 mL of a 22% aqueous sodium bromide solution, and a 37% mass fraction of 3-amino-3-(4-ethylphenyl)propionic acid are mixed and heated to 70°C for 130 minutes with stirring. Then, 0.31 mol of 3-chloro-4-fluoronitrobenzene is added dropwise over 110 minutes. The reaction temperature is then raised to 85°C, and the mixture is refluxed for 4 hours. After completion, 130 mL of a 40% aqueous potassium bisulfite solution is added, and the product is distilled under vacuum to yield 41.49 g of 3-chloro-4-fluoroaniline (92% yield).[4]

Synthetic Pathway Visualizations

The following diagrams illustrate the described synthetic routes.

Synthetic_Route_1 DCNB 3,4-Dichloronitrobenzene CFNB 3-Chloro-4-fluoronitrobenzene DCNB->CFNB KF, DMSO CFA This compound CFNB->CFA H₂, 10% Pd-C, MeOH

Caption: Route 1: Synthesis from 3,4-dichloronitrobenzene.

Synthetic_Route_2 CFNB 3-Chloro-4-fluoronitrobenzene CFA This compound CFNB->CFA H₂, 1% Pt/C or Fe, HCl or ErCl₃, NaBr

Caption: Route 2: Synthesis from 3-chloro-4-fluoronitrobenzene.

References

Cross-Validation of Analytical Methods for 4-(3-Chloro-4-fluorophenyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 4-(3-Chloro-4-fluorophenyl)aniline, a key intermediate and potential impurity in pharmaceutical manufacturing. The following sections present a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, including experimental protocols, performance data, and workflow visualizations to aid in method selection and implementation.

Data Presentation: Performance Comparison of Analytical Methods

The performance of analytical methods is critical for ensuring the quality and safety of pharmaceutical products. This section summarizes the key validation parameters for HPLC and GC-MS methods for the analysis of this compound and related chloro- and fluoro-substituted anilines. Data presented here is a synthesis from multiple studies on similar analytes, providing a comparative overview.

ParameterHPLC with UV/Electrochemical DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999[1]
Accuracy (% Recovery) 92 - 99%[2]90.5 - 108.7%[1]
Precision (% RSD) < 8.7%[2]< 6.0%[1]
Limit of Detection (LOD) ≤ 0.01 mg/L (as CFA equivalent)0.05 ppm (µg/g API)[1]
Limit of Quantitation (LOQ) 0.19 ng/mL (for 4-fluoroaniline)[2]0.08 ppm (µg/g API)[1]

Note: Some of the presented data, while from validated methods for closely related aniline derivatives, serves as a strong indicator of the expected performance for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of analytical methods. The following sections provide comprehensive methodologies for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or electrochemical detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Phosphoric acid or formic acid (for mobile phase adjustment).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 240 nm) or electrochemical detection for higher sensitivity.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol and dilute to desired concentrations for the calibration curve.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm filter, and inject into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity for the determination of this compound, particularly for trace-level analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene chloride or other suitable solvent (GC grade).

  • This compound reference standard.

  • Internal standard (e.g., deuterated aniline derivative).

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent and dilute to create calibration standards containing the internal standard.

  • Sample Preparation: Dissolve the sample in the solvent, add the internal standard, and inject into the GC-MS system. Liquid-liquid extraction may be necessary for complex matrices.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods, providing a clear visual representation of the steps involved.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/Electrochemical Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification H->I

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Add Internal Standard B->C D Inject into GC-MS C->D E Separation in Capillary Column D->E F Mass Spectrometry Detection E->F G Total Ion Chromatogram F->G H Peak Identification & Integration G->H I Quantification against IS H->I

Caption: GC-MS Experimental Workflow.

References

Benchmarking 4-(3-Chloro-4-fluorophenyl)aniline Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a derivative of the 4-(3-chloro-4-fluorophenyl)aniline scaffold against established inhibitors of key oncogenic kinases: MEK1, B-Raf, EGFR, and Aurora B. The data presented herein is compiled from publicly available research to facilitate the objective assessment of these compounds in a drug discovery context.

Introduction

The this compound moiety is a significant pharmacophore in the development of kinase inhibitors. Its structural features contribute to potent and selective binding to the ATP-binding pocket of various kinases. A prominent example of a clinically approved drug featuring this scaffold is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor. This guide benchmarks Gefitinib, as a representative of this class of derivatives, against other well-characterized inhibitors targeting critical nodes in cellular signaling pathways implicated in cancer.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected compounds against their primary kinase targets. Lower IC50 values indicate greater potency.

Table 1: Benchmarking Against MEK1 Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound
No direct data available for this compound derivatives against MEK1MEK1--
TrametinibMEK10.92Known Inhibitor[1]
TrametinibMEK21.8Known Inhibitor[1]

Table 2: Benchmarking Against B-Raf Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound
No direct data available for this compound derivatives against B-RafB-Raf--
VemurafenibB-Raf (V600E)31Known Inhibitor[2]
VemurafenibB-Raf (wild-type)100Known Inhibitor[2]
VemurafenibC-Raf48Known Inhibitor[2]

Table 3: Benchmarking Against EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound
Gefitinib EGFR (Tyr1173)37This compound Derivative [3]
Gefitinib EGFR (Tyr992)37This compound Derivative [3]
ErlotinibEGFR2Known Inhibitor
AfatinibEGFR (L858R/T790M)10Known Inhibitor

Table 4: Benchmarking Against Aurora B Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference Compound
No direct data available for this compound derivatives against Aurora BAurora B--
Barasertib (AZD1152-HQPA)Aurora B0.37Known Inhibitor[4][5]
ZM447439Aurora B130Known Inhibitor

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK1_2 MEK1/2 B_Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Nucleus Nucleus (Transcription Factors) ERK1_2->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gefitinib Gefitinib Gefitinib->RTK Vemurafenib Vemurafenib Vemurafenib->B_Raf Trametinib Trametinib Trametinib->MEK1_2

MAPK/ERK Signaling Pathway with Inhibitor Targets

Aurora_B_Pathway Prophase Prophase Aurora_B Aurora B Kinase Prophase->Aurora_B Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Metaphase Metaphase Metaphase->Aurora_B Barasertib Barasertib Barasertib->Aurora_B

Role of Aurora B Kinase in Mitosis and its Inhibition

Experimental Protocols

This section details the methodologies for key experiments used to determine inhibitor potency and cellular effects.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of a compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate Add_Sub_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Sub_ATP Reaction Kinase Reaction (Phosphorylation) Add_Sub_ATP->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Workflow for an In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant kinase (e.g., MEK1, B-Raf, EGFR, Aurora B)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative or known inhibitor)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the purified kinase and the test compound at various concentrations.

  • Pre-incubation: Incubate the kinase and compound mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This guide provides a comparative overview of a this compound derivative, represented by Gefitinib, against established inhibitors of MEK1, B-Raf, EGFR, and Aurora B. The provided data tables and experimental protocols offer a framework for researchers to benchmark novel compounds within this chemical class. The signaling pathway diagrams provide a visual context for the mechanisms of action of these inhibitors. It is important to note that direct comparative studies under identical experimental conditions are necessary for a definitive assessment of relative potency and selectivity.

References

Assessing the Selectivity of 4-(3-Chloro-4-fluorophenyl)aniline-based Kinase Inhibitors: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kinase inhibitors are a cornerstone of modern drug discovery, targeting a wide range of diseases, particularly cancer. The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a privileged structure in the design of potent kinase inhibitors. A critical parameter in the development of these inhibitors is their selectivity, as off-target effects can lead to toxicity and diminished therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors based on this scaffold, complete with comparative data from a closely related analog, detailed experimental protocols, and visualizations of key signaling pathways.

Due to the limited availability of comprehensive public data for a single kinase inhibitor with the precise this compound scaffold across a broad kinase panel, this guide utilizes data from a structurally similar 4-anilinoquinazoline derivative to illustrate the principles of selectivity assessment.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the kinase selectivity of a representative 4-anilinoquinazoline compound, showcasing the percentage of inhibition at a 1 µM concentration. A higher percentage indicates more potent inhibition. This format allows for a clear comparison of the inhibitor's activity across various kinases, providing a snapshot of its selectivity profile.

Table 1: Selectivity Profile of a Representative 4-Anilinoquinazoline Compound against a Mini-Kinase Panel.

Kinase Target% Inhibition @ 1µM
EphB3>93%
EphB276.32%
CDK274.96%
EphB470.15%
Aurora A67.86%
HER267.75%
EphB158.89%
VEGFR247.75%
EGFR46.78%

Data adapted from a study on 4-anilinoquinazoline derivatives. The presented data is for compound 4c from the cited research paper, which is structurally related to the topic of interest.

Experimental Protocols

The accurate determination of kinase inhibitor selectivity hinges on the use of robust and reproducible experimental assays. Below are detailed protocols for two widely employed methods for assessing kinase inhibition.

Radiometric Kinase Assay (e.g., ³³PanQinase®)

This assay directly quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

  • Materials:

    • Kinase of interest

    • Specific peptide or protein substrate

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (this compound-based inhibitor)

    • 96-well filter plates (e.g., phosphocellulose)

    • Wash buffer (e.g., 75 mM phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 96-well plate, combine the kinase, substrate, and test compound.

    • Initiate the kinase reaction by the addition of [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind to the membrane.

    • Wash the filter plate multiple times with the wash buffer to remove any unincorporated [γ-³³P]ATP.

    • After drying the filter plate, measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition by comparing the radioactivity in the wells containing the test compound to the control wells (without the inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Kinase Assay

This luminescent-based assay measures the amount of ADP produced during the kinase reaction, offering a non-radioactive, high-throughput alternative.

  • Materials:

    • Kinase of interest

    • Specific peptide or protein substrate

    • ATP

    • Kinase reaction buffer

    • Test compound

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • In a white opaque multi-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • The intensity of the light generated is directly proportional to the amount of ADP produced and, consequently, to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate two key signaling pathways that are frequently targeted by kinase inhibitors, providing a visual context for understanding their mechanism of action.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Reaction Incubate Compound->Reaction Kinase Kinase & Substrate Kinase->Reaction Radiometric Radiometric Assay (Filter Binding & Scintillation) Reaction->Radiometric [γ-33P]ATP Luminescence Luminescence Assay (ADP-Glo™) Reaction->Luminescence ATP Analysis Calculate % Inhibition Determine IC50 Radiometric->Analysis Luminescence->Analysis

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

RAF_MEK_ERK_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: The RAF-MEK-ERK signaling pathway, a key regulator of cell fate.

VEGF_pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Activates AKT->Proliferation Migration Cell Migration & Permeability AKT->Migration

Caption: The VEGF signaling pathway, crucial for angiogenesis.

Conclusion

The rigorous assessment of kinase inhibitor selectivity is a critical phase in the drug development pipeline. Through the utilization of broad kinase screening panels and validated assay methodologies, researchers can achieve a thorough understanding of a compound's activity profile. While comprehensive selectivity data for the specific this compound scaffold is not yet widely available in the public domain, the principles and methods detailed in this guide provide a clear roadmap for the evaluation of novel kinase inhibitors. The accompanying diagrams of the RAF-MEK-ERK and VEGF signaling pathways offer a valuable visual aid for comprehending the potential targets and downstream consequences of inhibitors that modulate these vital cellular processes. Continued investigation into compounds featuring this promising scaffold is essential to fully unlock their therapeutic potential.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Chloro-4-fluorophenyl)aniline was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of its close isomers, 3-Chloro-4-fluoroaniline and 4-Chloro-3-fluoroaniline. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for definitive procedures.

The proper disposal of this compound, a halogenated organic compound, is critical to ensure personnel safety and environmental protection. This substance should be treated as hazardous waste and managed by professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[1][2]

  • Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of inhaling dust, a full-face particle respirator is recommended.[1][2]

II. Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If flammable materials are nearby, extinguish all ignition sources.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS department or emergency response team immediately.

  • Containment: For solid spills, carefully sweep or vacuum the material.[1] Avoid actions that could generate dust.[1][2]

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a designated, sealable, and properly labeled hazardous waste container.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[1]

III. Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Steps:

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.[2]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Quantitative Data Summary

The following table summarizes key quantitative data from the SDSs of the isomers 3-Chloro-4-fluoroaniline and 4-Chloro-3-fluoroaniline. This data is provided for informational purposes and should be used with caution as the properties of this compound may differ.

Property3-Chloro-4-fluoroaniline4-Chloro-3-fluoroaniline
Melting Point 42 - 47 °C58 - 62 °C[1]
Flash Point 149 °CNot available

Visual Guidance: Disposal Workflow

The following diagrams illustrate the key decision-making processes for handling and disposing of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Risk start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Call EHS/Emergency Response is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No don_ppe Don Appropriate PPE is_minor->don_ppe contain Contain Spill (Avoid Dust Generation) don_ppe->contain collect Collect Material into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste Disposal_Decision_Tree start Chemical Waste Generated identify Identify as Halogenated Organic Waste start->identify containerize Place in a Labeled, Sealed, Compatible Container identify->containerize label_container Label: 'Hazardous Waste' & Chemical Name containerize->label_container storage Store in Designated Hazardous Waste Area label_container->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs disposal Disposed of by Licensed Professional contact_ehs->disposal

References

Personal protective equipment for handling 4-(3-Chloro-4-fluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Chloro-4-fluorophenyl)aniline was found. The following guidance is based on the safety data for structurally similar compounds, including 3-Chloro-4-fluoroaniline and 4-Chloro-3-fluoroaniline. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is expected to cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure may cause organ damage.[1][4][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Handling Solids Tightly sealed safety goggles with side-shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, FFP2), especially in the absence of dedicated exhaust ventilation.Lab coat or a chemical-resistant apron.
Preparing Solutions Tightly sealed safety goggles with side-shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Work in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge and a particulate pre-filter is required.Chemical-resistant lab coat or suit.
General Laboratory Use Safety glasses with side-shields.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Ensure adequate general ventilation.Lab coat.

Operational and Disposal Plans

Engineering Controls:

  • All handling of solid this compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing: To prevent the generation of dust, weigh the compound carefully. Use a spatula and avoid pouring the solid.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard symbols.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all surfaces and equipment used.

Spill Procedures:

  • Minor Spill: In case of a small spill, wear appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand), and collect it into a sealed container for disposal.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan:

  • All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Place all solid and liquid waste containing this compound into clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.